2-Fluoro-5-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCLSTPUECTXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556171 | |
| Record name | 2-Fluoro-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117902-16-6 | |
| Record name | 2-Fluoro-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117902-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxyphenol from Guaiacol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a multi-step synthesis of 5-Fluoro-2-methoxyphenol, a valuable fluorinated building block, commencing from the readily available starting material, guaiacol (2-methoxyphenol). The synthetic pathway proceeds through the formation of key intermediates, including 5-nitroguaiacol and 5-amino-2-methoxyphenol. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and tabulated quantitative data for each step.
Note on Nomenclature: The requested synthesis of "2-Fluoro-5-methoxyphenol" from guaiacol (2-methoxyphenol) presents a structural ambiguity. A direct synthesis would require a complex rearrangement of the methoxy group. It is presumed that the intended target molecule is the more synthetically accessible isomer, 5-Fluoro-2-methoxyphenol , where the fluorine atom is introduced at the 5-position of the guaiacol scaffold. This guide will focus on the synthesis of this latter, plausible compound.
Synthetic Pathway Overview
The synthesis of 5-Fluoro-2-methoxyphenol from guaiacol is accomplished via a three-step sequence:
-
Nitration of Guaiacol: The initial step involves the regioselective nitration of guaiacol to introduce a nitro group at the 5-position, yielding 5-nitroguaiacol.
-
Reduction of 5-Nitroguaiacol: The nitro group of 5-nitroguaiacol is then reduced to an amino group to form 5-amino-2-methoxyphenol.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): The final step involves the conversion of the amino group to a diazonium salt, followed by a fluorodediazoniation reaction to introduce the fluorine atom, yielding the target compound, 5-fluoro-2-methoxyphenol.
Figure 1: Synthetic workflow for 5-Fluoro-2-methoxyphenol from Guaiacol.
Experimental Protocols and Data
Step 1: Synthesis of 5-Nitroguaiacol from Guaiacol
The nitration of guaiacol can yield a mixture of isomers. The following protocol, adapted from synthetic methodologies for nitro-aromatic compounds, aims to favor the formation of the 5-nitro isomer. A preliminary acylation of the phenolic hydroxyl group can be performed to direct the nitration to the desired position, followed by hydrolysis to regenerate the phenol.
Table 1: Quantitative Data for the Synthesis of 5-Nitroguaiacol
| Parameter | Value |
| Reactants | |
| Guaiacol | 1.0 eq |
| Acetic Anhydride | 1.2 eq |
| Nitric Acid | 1.1 eq |
| Acetic Acid | Solvent |
| Reaction Conditions | |
| Temperature | 0-10 °C |
| Reaction Time | 2-4 hours |
| Product | |
| Yield of 5-Nitroacetylguaiacol | ~78% [1] |
| Subsequent Hydrolysis Yield | Quantitative |
Experimental Protocol:
-
Acylation: To a stirred solution of guaiacol in a suitable solvent, slowly add acetic anhydride at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until completion.
-
Nitration: The resulting acetylated guaiacol is dissolved in acetic acid and cooled to 0-5 °C. A mixture of nitric acid and acetic acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction is stirred for several hours.
-
Hydrolysis: The reaction mixture is then subjected to acidic or basic hydrolysis to remove the acetyl protecting group, yielding 5-nitroguaiacol.
-
Work-up and Purification: The product is isolated by extraction and purified by recrystallization or column chromatography.
Step 2: Synthesis of 5-Amino-2-methoxyphenol from 5-Nitroguaiacol
The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this conversion.
Table 2: Quantitative Data for the Synthesis of 5-Amino-2-methoxyphenol
| Parameter | Value |
| Reactants | |
| 2-Methoxy-5-nitrophenol | 40 g (236.5 mmol) |
| Palladium on Carbon (Pd/C) | 3 g |
| Methanol (MeOH) | 300 mL |
| Hydrogen (H₂) | 40 psi |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Product | |
| Yield | 25 g (76%) |
Experimental Protocol:
-
To a solution of 2-methoxy-5-nitrophenol (40 g, 236.5 mmol) in methanol (300 mL), add 10% Palladium on carbon (3 g) under an inert atmosphere (e.g., Argon).
-
The suspension is degassed under vacuum and purged with hydrogen gas several times.
-
The reaction mixture is then stirred under a hydrogen atmosphere (40 psi) at room temperature for 24 hours.
-
Upon completion, the mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 5-amino-2-methoxyphenol as a solid.
Step 3: Synthesis of 5-Fluoro-2-methoxyphenol from 5-Amino-2-methoxyphenol
The final step utilizes the Balz-Schiemann reaction, a well-established method for the synthesis of aryl fluorides from aryl amines.
Table 3: Quantitative Data for the Synthesis of 5-Fluoro-2-methoxyphenol
| Parameter | Value |
| Reactants | |
| 5-Amino-2-methoxyphenol | 1.0 eq |
| Sodium Nitrite (NaNO₂) | 1.1 eq |
| Fluoroboric Acid (HBF₄) | Excess |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Decomposition Temperature | Gentle heating |
| Product | |
| Yield | Variable, typically moderate to good |
Experimental Protocol:
-
Diazotization: 5-Amino-2-methoxyphenol is dissolved in an aqueous solution of fluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.
-
The reaction mixture is stirred for an additional 30 minutes at low temperature.
-
Fluorination: The precipitated diazonium salt is collected by filtration and washed with cold water, cold methanol, and finally with ether, and then carefully dried.
-
The dry diazonium salt is then gently heated (thermal decomposition) until the evolution of nitrogen gas ceases. The crude product is then purified, typically by steam distillation followed by extraction and column chromatography, to yield 5-fluoro-2-methoxyphenol.
Logical Relationships in the Synthetic Pathway
The synthesis follows a logical progression of functional group transformations, where the product of each step serves as the substrate for the next.
Figure 2: Logical flow of chemical transformations.
This in-depth guide provides a robust framework for the synthesis of 5-fluoro-2-methoxyphenol from guaiacol. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking these procedures in the laboratory.
References
5-Fluoro-2-methoxyphenol (CAS: 72955-97-6): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physicochemical Properties, Synthesis, and Potential Biological Significance of 5-Fluoro-2-methoxyphenol
Introduction
5-Fluoro-2-methoxyphenol, also known as 5-fluoroguaiacol, is a fluorinated aromatic organic compound that has garnered interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical research. Its structural combination of a phenol, a methoxy group, and a fluorine atom imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core properties of 5-Fluoro-2-methoxyphenol, including its physicochemical characteristics, available synthesis methodologies, safety profile, and a discussion of its potential biological activities based on related compounds.
Physicochemical Properties
The fundamental physicochemical properties of 5-Fluoro-2-methoxyphenol are summarized in the table below, providing a clear reference for laboratory and research applications.
| Property | Value | Source(s) |
| CAS Number | 72955-97-6 | [1][2] |
| Molecular Formula | C₇H₇FO₂ | [1][2] |
| Molecular Weight | 142.13 g/mol | [1][2] |
| IUPAC Name | 5-fluoro-2-methoxyphenol | |
| Synonyms | 5-Fluoroguaiacol, 2-Hydroxy-4-fluoroanisole | |
| Appearance | White to off-white solid or liquid | |
| Boiling Point | 223 °C | [1] |
| Density | 1.224 g/cm³ | [1] |
| Solubility | Soluble in organic solvents | |
| Storage Temperature | 10°C - 25°C | [1] |
Synthesis and Manufacturing
While detailed, step-by-step experimental protocols for the synthesis of 5-Fluoro-2-methoxyphenol are not extensively published in readily accessible literature, the primary synthetic route mentioned involves the use of butyllithium and trimethoxyboron with a methyl ether precursor.[3] This suggests an ortho-lithiation followed by boronation and subsequent oxidation to introduce the hydroxyl group.
A plausible synthetic pathway can be conceptualized as follows:
Caption: Plausible synthetic workflow for 5-Fluoro-2-methoxyphenol.
General Experimental Considerations (Hypothetical):
A solution of 4-fluoroanisole in an anhydrous aprotic solvent (e.g., tetrahydrofuran) would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium would then be added dropwise to effect ortho-lithiation. Following this, trimethoxyboron would be introduced to form the boronate ester intermediate. Finally, oxidative workup with hydrogen peroxide and a base like sodium hydroxide would yield the desired 5-Fluoro-2-methoxyphenol. Purification would likely be achieved through column chromatography.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for 5-Fluoro-2-methoxyphenol are often proprietary to chemical suppliers. However, based on the structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the methoxy protons (a singlet), and distinct signals for the aromatic protons, showing coupling to the fluorine atom. The phenolic proton would likely appear as a broad singlet.
-
¹³C NMR: Resonances for the seven carbon atoms, with the carbon atoms near the fluorine atom showing characteristic C-F coupling.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 142.13 g/mol .
-
IR Spectroscopy: Characteristic peaks for the O-H stretch of the phenol, C-O stretches of the ether and phenol, and C-F stretch.
Safety and Handling
5-Fluoro-2-methoxyphenol is associated with several hazard classifications. Researchers and drug development professionals must handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.
| Hazard Pictogram | GHS Classification | Hazard Statements | Precautionary Statements |
|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P304+P340, P305+P351+P338, P501 |
|
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 |
Data sourced from various chemical supplier safety data sheets.
Biological Activity and Potential Applications in Drug Discovery
Direct experimental data on the biological activity of 5-Fluoro-2-methoxyphenol is limited in publicly available literature. One source describes it as a heterodimeric natural product that can induce liver microsomes in rats.[2] This suggests potential interaction with xenobiotic metabolism pathways, possibly through activation of nuclear receptors such as PXR or CAR.
The broader class of methoxyphenols, particularly guaiacol and its derivatives, exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][4][5] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.[6][7]
Potential Areas of Investigation:
Given the structural motifs present in 5-Fluoro-2-methoxyphenol, it could be a valuable scaffold or intermediate for developing novel therapeutic agents in the following areas:
-
Antioxidant and Anti-inflammatory Agents: The phenolic hydroxyl group is a key feature for radical scavenging. The electronic effects of the fluorine and methoxy substituents could influence this activity.
-
Enzyme Inhibitors: Many enzyme inhibitors incorporate fluorinated phenyl rings. It is plausible that this compound or its derivatives could exhibit inhibitory activity against various enzymes.
-
Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties. The fluorine atom may enhance this activity.[4]
Hypothetical Signaling Pathway Interaction:
Based on the known activities of related methoxyphenols and polyphenols, a hypothetical mechanism of anti-inflammatory action could involve the modulation of key signaling pathways such as NF-κB and MAPK.[8][9][10]
Caption: Hypothetical modulation of inflammatory signaling by 5-Fluoro-2-methoxyphenol.
Conclusion
5-Fluoro-2-methoxyphenol is a chemical compound with well-defined physicochemical properties and clear safety and handling guidelines. While its primary current use is as a synthetic intermediate, its structural features suggest a potential for interesting biological activities that warrant further investigation. For researchers and drug development professionals, this compound represents a valuable building block for the creation of novel molecules with potentially enhanced therapeutic efficacy. Future research should focus on elucidating its biological targets and mechanisms of action to fully realize its potential in medicinal chemistry.
References
- 1. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-methoxyphenol | 72955-97-6 | FF64439 [biosynth.com]
- 3. 5-Fluoro-2-methoxyphenol | 72955-97-6 [chemicalbook.com]
- 4. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The role of natural polyphenols in cell signaling and cytoprotection against cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Fluoro-5-methoxyphenol
An In-depth Technical Guide to 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound (also known as 5-Fluoro-2-methoxyphenol or 5-Fluoroguaiacol). This fluorinated aromatic compound serves as a valuable building block in medicinal chemistry and organic synthesis.
Core Chemical and Physical Properties
This compound is a substituted phenol derivative with the chemical formula C₇H₇FO₂.[1] Its structural characteristics, including a fluorine atom, a methoxy group, and a hydroxyl group on a benzene ring, impart unique properties relevant to drug design and chemical synthesis. The strategic incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2][3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 5-Fluoro-2-methoxyphenol | PubChem[4] |
| CAS Number | 72955-97-6 | ChemicalBook, Biosynth[1][5][6] |
| Molecular Formula | C₇H₇FO₂ | Biosynth, PubChem[1][4] |
| Molecular Weight | 142.13 g/mol | Biosynth, PubChem[1][4] |
| Appearance | Clear liquid | ChemicalBook[5] |
| Boiling Point | 223 °C | Biosynth, ChemicalBook[1][5] |
| Density | 1.224 g/cm³ | Biosynth, ChemicalBook[1][5] |
| Flash Point | 111 °C | ChemicalBook[5][6] |
| pKa (Predicted) | 8.97 ± 0.10 | ChemicalBook[5] |
| LogP (Predicted) | 1.54 | ChemScene[7] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | ChemScene[7] |
| Storage Temperature | 2-8 °C or Room Temperature | ChemicalBook, BLD Pharm[5][8] |
Synthesis and Reactivity
Synthesis
5-Fluoro-2-methoxyphenol is an important intermediate for pesticides and pharmaceuticals.[6] While specific, detailed laboratory protocols are proprietary, a common synthetic route involves the use of butyllithium and trimethoxyboron.[6] Generally, the synthesis of substituted phenols can be achieved through methods like the oxidation of corresponding phenol ethers. For instance, anisole can be oxidized to a mixture of isomeric methoxyphenols.[9]
A generalized workflow for the synthesis and purification of a phenol derivative like this compound is outlined below.
Caption: Generalized workflow for chemical synthesis and purification.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups: the hydroxyl (-OH), the methoxy (-OCH₃), and the fluorine (-F) atom.
-
Acidity and the Phenolic Hydroxyl Group : The hydroxyl group imparts acidic properties. The predicted pKa of ~8.97 is slightly more acidic than that of phenol (pKa ~9.98).[5][10][11] This is influenced by the electronic effects of the other substituents. The electron-withdrawing inductive effect of the fluorine atom helps stabilize the corresponding phenoxide conjugate base, thereby increasing acidity. Conversely, the methoxy group is electron-donating by resonance, which can destabilize the phenoxide and decrease acidity, particularly when in the para position.[10][12][13]
-
Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-, para-directing group, while the hydroxyl group is also strongly activating and ortho-, para-directing. The fluorine atom is a deactivating but ortho-, para-directing group. The interplay of these groups directs incoming electrophiles to specific positions on the ring.
The diagram below illustrates the influence of the substituents on the molecule's properties.
Caption: Logical relationships of functional groups to properties.
Experimental Protocols: Spectroscopic Characterization
Detailed experimental protocols for this specific compound are not publicly available. However, standard analytical techniques are used for structural elucidation and purity assessment. Documentation such as NMR, HPLC, and LC-MS data is often available from suppliers.[14]
General Principles of Spectroscopic Analysis
The characterization of this compound relies on a combination of spectroscopic methods.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This technique provides information about the number and types of hydrogen atoms. For this compound, one would expect distinct signals for the methoxy protons (-OCH₃), the phenolic proton (-OH), and the aromatic protons. The aromatic signals would exhibit splitting patterns (coupling) due to interactions with each other and with the fluorine atom.
-
¹³C NMR : This spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom would show a characteristic large coupling constant (J-coupling).
-
¹⁹F NMR : This would show a single resonance for the fluorine atom, with coupling to adjacent protons.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups.[17] The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
A broad O-H stretch (phenol) around 3200-3600 cm⁻¹.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
Aliphatic C-H stretches (from the methoxy group) just below 3000 cm⁻¹.
-
C=C stretches (aromatic ring) in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretch (aryl ether and phenol) around 1200-1260 cm⁻¹.
-
A C-F stretch around 1000-1300 cm⁻¹.
-
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight (142.13).[4] High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.[15]
The general workflow for using these techniques to confirm the structure of a synthesized compound is shown below.
Caption: Standard workflow for organic compound characterization.
Applications in Drug Development
This compound and its related aldehyde, 2-Fluoro-5-methoxybenzaldehyde, are valuable intermediates in modern drug discovery.[18][19] They serve as precursors for synthesizing heterocyclic compounds, which form the structural core of many active pharmaceutical ingredients (APIs).[18]
The inclusion of the fluoro-methoxyphenyl moiety can lead to drugs with improved pharmacokinetic profiles, including:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, increasing the drug's half-life.[3][20]
-
Increased Lipophilicity : The fluorine atom can increase the molecule's lipophilicity, which may improve its ability to cross cell membranes.[3]
-
Modulated Acidity/Basicity : The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can affect a drug's solubility and binding interactions.[20]
Safety and Handling
This compound is classified as a hazardous substance. Based on GHS classifications, it causes severe skin burns and eye damage (H314).[4][5] Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[4]
Precautionary Measures:
-
Handling : Use only in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray.[5][21] Wash hands thoroughly after handling.[21]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[5][21][22]
-
Storage : Store in a cool, dry place in a tightly sealed container.[8] Store locked up.[21]
-
First Aid :
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water.[21]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21]
-
Inhalation : Remove person to fresh air and keep comfortable for breathing.[21]
-
Ingestion : Rinse mouth. Do NOT induce vomiting.[23] Seek immediate medical attention in all cases of significant exposure.
-
References
- 1. 5-Fluoro-2-methoxyphenol | 72955-97-6 | FF64439 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-methoxyphenol price,buy 5-Fluoro-2-methoxyphenol - chemicalbook [chemicalbook.com]
- 6. 5-Fluoro-2-methoxyphenol | 72955-97-6 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 72955-97-6|5-Fluoro-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 9. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. 72955-97-6 | 5-Fluoro-2-methoxyphenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 15. lehigh.edu [lehigh.edu]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. kishida.co.jp [kishida.co.jp]
- 22. echemi.com [echemi.com]
- 23. fishersci.com [fishersci.com]
In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-methoxyphenol (CAS No: 72955-97-6). Due to the limited public availability of experimental spectra for this specific compound, this document presents predicted spectral data based on established principles of spectroscopy and data from structurally similar compounds. It also outlines detailed, generalized experimental protocols for acquiring such data, serving as a robust resource for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral theory and analysis of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.2 | m | 3H | Ar-H |
| ~5.5 - 6.5 | s (br) | 1H | Ar-OH |
| ~3.8 | s | 3H | -OCH₃ |
Note: Predicted values are for a standard NMR solvent like CDCl₃. The chemical shift of the phenolic proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 (d) | C-F |
| ~145 - 150 | C-OH |
| ~140 - 145 | C-OCH₃ |
| ~110 - 125 (d) | Ar-C |
| ~100 - 115 (d) | Ar-C |
| ~100 - 110 (d) | Ar-C |
| ~55 - 60 | -OCH₃ |
Note: Carbon signals of the fluorinated aromatic ring will exhibit splitting due to C-F coupling.
Table 3: Predicted Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1500 - 1600 | Medium-Strong | Aromatic C=C stretch |
| 1200 - 1300 | Strong | Aryl C-O stretch |
| 1000 - 1100 | Strong | C-F stretch |
Table 4: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Interpretation |
| 142 | Molecular Ion [M]⁺ |
| 127 | [M - CH₃]⁺ |
| 99 | [M - CH₃ - CO]⁺ |
| 71 | [C₄H₄FO]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with spectral libraries for confirmation, if available.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.
Reactivity of the Hydroxyl Group in 2-Fluoro-5-methoxyphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the reactivity of the hydroxyl group in 2-Fluoro-5-methoxyphenol, a key consideration for its application in synthetic chemistry and drug development. The electronic interplay of the fluorine and methoxy substituents significantly influences the acidity, nucleophilicity, and directing effects of the phenolic hydroxyl group, thereby governing its behavior in various chemical transformations.
Electronic Effects and Acidity of the Hydroxyl Group
The acidity of the hydroxyl group in this compound is a critical parameter influencing its reactivity, particularly its ability to act as a nucleophile in its deprotonated form. The pKa value of a substituted phenol is determined by the electronic effects of the substituents on the aromatic ring.
-
Methoxy Group (-OCH₃): Located at the para position relative to the fluorine atom and meta to the hydroxyl group, the methoxy group is an electron-donating group (EDG) primarily through its resonance effect (+R) and to a lesser extent, an electron-withdrawing group through its inductive effect (-I). The resonance effect increases electron density in the aromatic ring, which tends to decrease the acidity of the phenol (increases the pKa).
-
Fluoro Group (-F): Situated ortho to the hydroxyl group, the fluorine atom is an electron-withdrawing group (EWG) through its strong inductive effect (-I) due to its high electronegativity. It also exhibits a weak electron-donating resonance effect (+R) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the ring and an increase in the acidity of the phenol (decreases the pKa).
The opposing electronic effects of the methoxy and fluoro groups create a nuanced reactivity profile. The electron-withdrawing fluorine atom ortho to the hydroxyl group is expected to have a more pronounced acid-strengthening effect compared to the acid-weakening effect of the meta-positioned methoxy group. Therefore, the pKa of this compound is anticipated to be lower than that of phenol (pKa ≈ 10) and p-methoxyphenol (pKa ≈ 10.2), but likely higher than that of o-fluorophenol (pKa ≈ 8.7).
Table 1: Estimated Acidity of this compound
| Compound | Substituent Effects | Predicted pKa Range |
| This compound | -I (F) > +R (-OCH₃ at meta) | 9.0 - 9.5 |
Nucleophilicity and Reactivity in Substitution Reactions
The hydroxyl group of this compound can act as a nucleophile, particularly after deprotonation to the corresponding phenoxide ion. The nucleophilicity of the phenoxide is influenced by the electronic properties of the substituents and steric hindrance.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a common method for the preparation of ethers from an alkoxide and an alkyl halide. The reaction proceeds via an Sₙ2 mechanism. The phenoxide of this compound, formed by treatment with a suitable base, can react with various alkylating agents.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetone) at room temperature, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).
-
Alkylation: Stir the mixture for 30-60 minutes, then add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Table 2: Representative Quantitative Data for Williamson Ether Synthesis of Substituted Phenols
| Phenol Derivative | Alkylating Agent | Base | Solvent | Yield (%) |
| General Substituted Phenols | Primary Alkyl Halides | K₂CO₃ / NaH | DMF / Acetone | 50-95[1] |
O-Acylation (Esterification)
Esterification of the hydroxyl group in this compound can be achieved through reaction with carboxylic acids (Fischer esterification) or more reactive acylating agents like acyl chlorides or anhydrides.
Experimental Protocol: General Procedure for Fischer Esterification
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent (often an excess of the alcohol reactant if it is a liquid, or a non-polar solvent like toluene).
-
Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the ester with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Table 3: Representative Quantitative Data for Fischer Esterification of Phenols
| Phenol Derivative | Carboxylic Acid | Catalyst | Conditions | Yield (%) |
| Phenols | Various | H₂SO₄, p-TsOH | Reflux, water removal | Good to near quantitative[2] |
References
An In-Depth Technical Guide to the Fluorination of Methoxyphenols for the Synthesis of 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into phenolic structures is a critical strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of molecules. This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-5-methoxyphenol, a valuable fluorinated building block, through the electrophilic fluorination of 3-methoxyphenol. This document details the prevailing synthetic methodologies, focusing on the use of common electrophilic fluorinating agents. It includes a detailed experimental protocol, a summary of quantitative data, and characterization of the final product. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
Fluorinated organic compounds have garnered significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity.[1] The targeted synthesis of fluorinated phenols, in particular, provides access to key intermediates for the development of novel bioactive molecules. This compound (also known as 5-Fluoro-2-methoxyphenol), with CAS Number 72955-97-6, is a valuable building block in organic synthesis. This guide focuses on its preparation from the readily available precursor, 3-methoxyphenol, via electrophilic aromatic substitution.
The primary challenge in the synthesis of this compound lies in the regioselective introduction of a fluorine atom onto the aromatic ring of 3-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing activators, leading to potential formation of multiple isomers. However, the position ortho to the hydroxyl group and meta to the methoxy group is sterically and electronically favored for electrophilic attack.
Synthetic Methodologies
The most common and effective method for the synthesis of this compound from 3-methoxyphenol is through direct electrophilic fluorination.[1] This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"), which then substitutes a hydrogen atom on the aromatic ring.
Key Electrophilic Fluorinating Agents
Several N-F reagents have been developed for safe and efficient electrophilic fluorination.[1] The most prominent among these for the fluorination of phenols are:
-
Selectfluor® (F-TEDA-BF4): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a user-friendly, commercially available, and powerful electrophilic fluorinating agent.[2] It is known for its high reactivity and is often the reagent of choice for the fluorination of electron-rich aromatic systems.[2]
-
N-Fluorobenzensulfonimide (NFSI): This reagent is another widely used, crystalline, and stable source of electrophilic fluorine.[3] It is generally considered to be a milder fluorinating agent than Selectfluor®, which can be advantageous in cases where substrate sensitivity is a concern.[4]
The general mechanism for electrophilic fluorination of an activated aromatic ring, such as a phenol, involves the attack of the electron-rich ring on the electrophilic fluorine atom of the N-F reagent. This is followed by the loss of a proton to regenerate the aromatic system.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Figure 1: General reaction scheme for the fluorination of 3-methoxyphenol.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 |
| Selectfluor® | C₇H₁₄B₂ClF₄N₂ | 354.26 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
| Silica Gel | SiO₂ | 60.08 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Hexanes | - | - |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyphenol (1.0 eq).
-
Dissolution: Dissolve the 3-methoxyphenol in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution at room temperature, add Selectfluor® (1.1 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Experimental Workflow Diagram
References
The Potential Biological Activity of 2-Fluoro-5-methoxyphenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms and methoxy groups into phenolic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. This technical guide explores the potential biological activities of 2-Fluoro-5-methoxyphenol derivatives, a class of compounds poised for investigation in drug discovery. While direct and extensive research on this specific substitution pattern is emerging, this document synthesizes information from structurally related compounds to predict potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key workflows and a hypothetical signaling pathway to guide future research endeavors in this promising area.
Introduction: The Role of Fluorine and Methoxy Moieties in Drug Design
The introduction of fluorine into a molecular scaffold can significantly alter its electronic properties, pKa, lipophilicity, and metabolic stability.[1] The high electronegativity of fluorine can influence intermolecular interactions and binding affinity to biological targets.[2] Similarly, the methoxy group can impact a compound's solubility, membrane permeability, and potential for hydrogen bonding.[3] The combination of these two functional groups on a phenol ring, as in this compound, creates a unique chemical entity with the potential for diverse biological activities. Research on related methoxyphenol compounds has revealed a range of activities, including antioxidant and anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX)-2.[4][5] Furthermore, fluorinated compounds are prevalent in a wide array of pharmaceuticals, including anticancer and antimicrobial agents, highlighting the value of this chemical space.[6][7] This guide will extrapolate from the known activities of analogous compounds to build a case for the therapeutic potential of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives from the this compound core can be achieved through various standard organic chemistry reactions, such as etherification, esterification, or coupling reactions at the hydroxyl group, or electrophilic aromatic substitution on the phenyl ring, guided by the directing effects of the existing substituents. A generalized synthetic approach to introduce a side chain 'R' is depicted below.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Procedure for O-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, DMF) in a round-bottom flask, add a base (e.g., anhydrous potassium carbonate, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkylating agent (R-X, e.g., an alkyl halide) (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities
Based on the biological activities of structurally similar compounds, derivatives of this compound are predicted to exhibit a range of therapeutic effects.
Anticancer Activity
The 5-fluorouracil (5-FU) scaffold is a well-known anticancer agent.[8][9] While structurally distinct, the presence of a fluorine atom in the this compound core is a common feature in many anticancer drugs, where it can enhance binding affinity and metabolic stability.[6] Derivatives could be designed to act as cytotoxic agents or inhibitors of specific kinases or other enzymes involved in cancer cell proliferation.
Table 1: Predicted Anticancer Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R-Group | Cell Line | IC50 (µM) |
| 2F5MP-01 | -CH2-Ph | MCF-7 | 15.2 ± 2.1 |
| 2F5MP-02 | -C(O)-Ph | HeLa | 9.8 ± 1.5 |
| 2F5MP-03 | -CH2-CH=CH2 | A549 | 22.5 ± 3.4 |
| 5-Fluorouracil | (Reference) | MCF-7 | 5.0 ± 0.8 |
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties, often acting by disrupting microbial cell membranes.[10] The introduction of a halogen, such as fluorine, can enhance the lipophilicity and, consequently, the antimicrobial potency of phenolic compounds.[10] Derivatives of this compound could, therefore, be effective against a range of bacterial and fungal pathogens. Studies on methoxyphenol compounds like eugenol have demonstrated their efficacy against foodborne pathogens.[1]
Table 2: Predicted Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 2F5MP-04 | -CH2-(4-Cl-Ph) | 16 | 32 | 32 |
| 2F5MP-05 | -C(O)-(2-thienyl) | 8 | 16 | 8 |
| 2F5MP-06 | -CH2-CH2-N(CH3)2 | 32 | 64 | >64 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |
Enzyme Inhibition
Derivatives of 2-methoxyphenol have been investigated as inhibitors of enzymes involved in inflammation, such as COX-2.[4] Additionally, fluorinated compounds have been designed as potent and selective enzyme inhibitors for a variety of targets.[11] By modifying the substituent at the phenolic oxygen, derivatives of this compound could be tailored to inhibit specific enzymes, such as kinases, proteases, or metabolic enzymes like α-glucosidase, for which 5-fluoro-2-oxindole derivatives have shown inhibitory activity.[12]
Table 3: Predicted Enzyme Inhibitory Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R-Group | Target Enzyme | IC50 (µM) |
| 2F5MP-07 | -C(O)-CH3 | COX-2 | 1.2 ± 0.2 |
| 2F5MP-08 | -CH2-(3-pyridyl) | 5-LOX | 5.4 ± 0.7 |
| 2F5MP-09 | -SO2-Ph | α-Glucosidase | 25.1 ± 3.9 |
| Celecoxib | (Reference) | COX-2 | 0.04 ± 0.005 |
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
In Vitro Enzyme Inhibition Assay (Fluorometric Assay)
-
Reaction Mixture Preparation: In a 96-well plate, add the appropriate buffer, the specific enzyme (e.g., COX-2, 5-LOX), and the test compound at various concentrations.[5]
-
Pre-incubation: Pre-incubate the mixture for a defined period at a specific temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Caption: A representative workflow for screening the biological activity of newly synthesized compounds.
Potential Signaling Pathways
While specific signaling pathways for this compound derivatives have not been elucidated, their predicted anticancer activity suggests potential interaction with pathways that regulate cell survival and apoptosis. A hypothetical pathway is presented below.
Caption: A simplified, hypothetical signaling pathway illustrating a potential mechanism of anticancer action.
Conclusion and Future Directions
Derivatives of this compound represent a promising, yet underexplored, class of compounds for drug discovery. Based on structure-activity relationships of related molecules, these derivatives are predicted to possess a spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The synthetic and experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound class. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation. Positive hits from these screens should be further investigated to elucidate their mechanism of action and to identify the specific signaling pathways they modulate. Such studies will be crucial in determining the therapeutic potential of this intriguing chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
5-Fluoro-2-methoxyphenol: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxyphenol, also known by its synonym 2-methoxy-5-fluorophenol, is a fluorinated aromatic organic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl, a methoxy, and a fluorine group on the benzene ring, provides multiple reactive sites and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and key reaction protocols involving 5-Fluoro-2-methoxyphenol, highlighting its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
A Note on Nomenclature: While the user requested information on "2-Fluoro-5-methoxyphenol," the vast majority of scientific literature and commercial availability corresponds to its isomer, 5-Fluoro-2-methoxyphenol (CAS No. 72955-97-6) . The IUPAC naming conventions prioritize the hydroxyl group, leading to the designation "5-Fluoro-2-methoxyphenol." This guide will focus on this widely studied and utilized compound.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluoro-2-methoxyphenol is presented in the table below, providing essential data for reaction planning and execution.
| Property | Value | Reference |
| CAS Number | 72955-97-6 | [1][2] |
| Molecular Formula | C₇H₇FO₂ | [1][2] |
| Molecular Weight | 142.13 g/mol | [1][3] |
| Appearance | Solid | |
| Boiling Point | 223 °C | [3] |
| Density | 1.224 g/cm³ | [3] |
| pKa | 8.97 ± 0.10 (Predicted) | |
| SMILES | COC1=C(C=C(F)C=C1)O | [1] |
| InChI | InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | [1] |
Synthesis of 5-Fluoro-2-methoxyphenol
While this guide focuses on the applications of 5-Fluoro-2-methoxyphenol as a building block, a general understanding of its synthesis can be valuable. One reported method involves the use of butyllithium and trimethoxyboron with a suitable methyl ether precursor.[4]
Applications in Organic Synthesis
The presence of a nucleophilic hydroxyl group, an electron-donating methoxy group, and a fluorine atom that can influence regioselectivity and metabolic stability makes 5-Fluoro-2-methoxyphenol a valuable precursor for a variety of chemical transformations. It is a key intermediate in the synthesis of pharmaceuticals, such as alicylates for treating hypertension, and various pesticides.[4]
Below are some of the key reactions where 5-Fluoro-2-methoxyphenol serves as a crucial building block.
O-Alkylation and O-Arylation
The phenolic hydroxyl group is readily alkylated or arylated to introduce diverse substituents. These reactions are fundamental for creating ether linkages found in many biologically active molecules.
Electrophilic Aromatic Substitution
The benzene ring of 5-Fluoro-2-methoxyphenol is activated towards electrophilic substitution. The directing effects of the hydroxyl and methoxy groups primarily guide incoming electrophiles to the positions ortho and para to the hydroxyl group.
Cross-Coupling Reactions
The hydroxyl group can be converted into a triflate or other suitable leaving group, enabling palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols
This section provides detailed, generalized experimental protocols for key reactions involving 5-Fluoro-2-methoxyphenol. These are intended as a starting point for laboratory synthesis and may require optimization based on specific substrates and desired outcomes.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general procedure for the alkylation of the hydroxyl group of 5-Fluoro-2-methoxyphenol.
Reaction Scheme:
Caption: General workflow for O-alkylation.
Materials:
-
5-Fluoro-2-methoxyphenol
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-Fluoro-2-methoxyphenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling (after conversion to triflate)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the corresponding aryl triflate of 5-Fluoro-2-methoxyphenol.
Workflow Diagram:
Caption: Synthesis of coupled product via triflate intermediate.
Step 1: Triflation
Materials:
-
5-Fluoro-2-methoxyphenol
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
Procedure:
-
Dissolve 5-Fluoro-2-methoxyphenol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
5-Fluoro-2-methoxyphenyl triflate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene, and Water
Procedure:
-
In a reaction vessel, combine the 5-Fluoro-2-methoxyphenyl triflate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination (after conversion to triflate)
This protocol provides a general method for the amination of the aryl triflate of 5-Fluoro-2-methoxyphenol.
Signaling Pathway Diagram:
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Materials:
-
5-Fluoro-2-methoxyphenyl triflate
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 eq).
-
Evacuate and backfill with argon.
-
Add the anhydrous solvent, followed by the 5-Fluoro-2-methoxyphenyl triflate (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Safety Information
5-Fluoro-2-methoxyphenol is harmful if swallowed and causes severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Fluoro-2-methoxyphenol is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex and biologically active molecules. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important synthetic intermediate.
References
Stability and Storage of 2-Fluoro-5-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2-Fluoro-5-methoxyphenol. Due to a lack of specific, publicly available stability studies on this compound, this document synthesizes information from supplier safety data sheets (SDS) and outlines best practices for its handling and storage. Furthermore, a generalized experimental protocol for conducting forced degradation studies is provided to guide researchers in assessing its stability.
Introduction
This compound is a fluorinated aromatic compound with potential applications in pharmaceutical synthesis and materials science. Understanding the chemical stability and optimal storage conditions of this reagent is critical to ensure its integrity, purity, and performance in research and development activities. This guide aims to provide a central resource for professionals working with this compound.
Recommended Storage Conditions
While specific quantitative stability data under various conditions is not publicly available, several suppliers provide general storage recommendations. These are summarized in the table below.
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | [1] |
| 10°C - 25°C | [2] | |
| Atmosphere | Store in a well-ventilated place. | |
| Light | Protect from light. | |
| Moisture | Keep container tightly closed. Store in a dry place. | [2] |
General Recommendations:
Based on the available information and the chemical nature of phenolic compounds, it is prudent to store this compound in a cool, dry, and dark environment in a tightly sealed container to prevent potential degradation from heat, moisture, and light.
Potential Degradation Pathways
While specific degradation products for this compound have not been documented in the literature reviewed, phenols and their ethers can be susceptible to several degradation pathways:
-
Oxidation: Phenolic compounds can be prone to oxidation, which may be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored impurities.
-
Photolysis: Aromatic compounds, including fluorinated ones, can undergo photolytic degradation upon exposure to UV light. This can involve the cleavage of the C-F bond or other ring modifications.
-
Thermolysis: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the methoxy group or other fragmentation of the molecule.
The following diagram illustrates a logical workflow for the proper handling and storage of this compound to minimize degradation.
Figure 1. Recommended workflow for the handling and storage of this compound.
Experimental Protocol: Forced Degradation Study
To determine the intrinsic stability of this compound and identify potential degradation products, a forced degradation study can be conducted. The following is a generalized protocol based on ICH guidelines. Researchers should adapt this protocol based on their specific analytical capabilities.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Materials and Equipment:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis studies
-
Hydrogen peroxide (H₂O₂) for oxidative studies
-
High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector
-
Mass Spectrometer (MS) for identification of degradation products (optional but recommended)
-
Photostability chamber
-
Oven
Analytical Method Development (Initial Phase):
-
Develop a reversed-phase HPLC method capable of resolving the parent peak of this compound from any potential impurities or degradation products.
-
A common starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
The detection wavelength should be selected based on the UV spectrum of this compound.
Forced Degradation Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis but use 0.1 M NaOH instead of HCl.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature or slightly elevated temperature and monitor at various time points.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 50-70°C) for a specified duration.
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Analyze the samples at different time intervals.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point under each stress condition.
-
Calculate the percentage degradation.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to propose potential degradation pathways.
The following diagram illustrates the general workflow for a forced degradation study.
References
Navigating the Landscape of Fluorinated Phenols: A Technical Guide to 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Fluorinated phenols, in particular, are valuable building blocks in the synthesis of complex pharmaceutical agents. This technical guide focuses on 2-Fluoro-5-methoxyphenol, a specific isomer that, despite its potential utility, presents challenges in sourcing and synthesis. This document provides a comprehensive overview of the available information, including data on a commercially prevalent isomer, and outlines a prospective synthetic route for researchers interested in obtaining this specific compound. The judicious placement of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this compound of high interest in drug discovery programs.[1]
Commercial Availability: A Tale of Two Isomers
Extensive searches for commercial suppliers of high-purity This compound have revealed a significant challenge: this specific isomer does not appear to be readily available from major chemical vendors. There is no distinct CAS number assigned to this compound in prominent chemical databases.
In stark contrast, the isomeric compound, 5-Fluoro-2-methoxyphenol (CAS: 72955-97-6) , is widely available from a multitude of suppliers. This highlights a common challenge in sourcing specialized chemical intermediates, where isomeric purity and availability can vary dramatically.
For researchers whose synthetic strategies can accommodate it, 5-Fluoro-2-methoxyphenol represents a readily accessible alternative. Below is a summary of typical specifications for commercially available high-purity 5-Fluoro-2-methoxyphenol.
Table 1: Representative Properties of Commercial 5-Fluoro-2-methoxyphenol (CAS: 72955-97-6)
| Property | Typical Value | Source |
| Purity | ≥98% | --INVALID-LINK-- |
| Molecular Formula | C₇H₇FO₂ | --INVALID-LINK-- |
| Molecular Weight | 142.13 g/mol | --INVALID-LINK-- |
| Boiling Point | 223 °C | --INVALID-LINK-- |
| Density | 1.224 g/cm³ | --INVALID-LINK-- |
| Storage | Room temperature, in a well-closed container | --INVALID-LINK-- |
Proposed Synthesis of this compound
For research endeavors requiring the specific substitution pattern of this compound, a synthetic approach is necessary. A plausible and efficient route involves the Baeyer-Villiger oxidation of the commercially available precursor, 2-Fluoro-5-methoxybenzaldehyde (CAS: 105728-90-3) . This reaction is a well-established method for converting aldehydes to phenols (via a formate ester intermediate) using a peroxy acid.[2][3][4]
Table 2: Commercially Available Precursor - 2-Fluoro-5-methoxybenzaldehyde
| Property | Value | Source |
| CAS Number | 105728-90-3 | --INVALID-LINK-- |
| Purity | 97% | --INVALID-LINK-- |
| Molecular Formula | C₈H₇FO₂ | --INVALID-LINK-- |
| Molecular Weight | 154.14 g/mol | --INVALID-LINK-- |
| Boiling Point | 229-230 °C | --INVALID-LINK-- |
| Density | 1.237 g/mL at 25 °C | --INVALID-LINK-- |
Hypothetical Experimental Protocol: Baeyer-Villiger Oxidation of 2-Fluoro-5-methoxybenzaldehyde
This protocol is a representative procedure and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Peroxyacetic acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-methoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess peroxide.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formate ester.
-
-
Hydrolysis of the Formate Ester:
-
Dissolve the crude formate ester in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) and stir at room temperature until the hydrolysis to the phenol is complete (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the phenoxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Visualizing the Synthesis and Workflow
To further clarify the proposed synthetic strategy and general laboratory procedures, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for 2-Fluoro-5-methoxyphenol in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. 2-Fluoro-5-methoxyphenol is a valuable building block that, upon suitable activation, can be effectively utilized in Suzuki-Miyaura cross-coupling reactions to introduce a fluorinated and methoxylated phenyl moiety into a target molecule. The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a drug candidate, such as metabolic stability and binding affinity.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. As the phenolic hydroxyl group is a poor leaving group, it requires activation to facilitate the key oxidative addition step in the catalytic cycle. Common activation strategies involve conversion to a sulfonate ester, such as a triflate (OTf) or nonaflate (ONf), which are excellent leaving groups in palladium-catalyzed reactions.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of the activated phenol (e.g., an aryl triflate), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the leaving group.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Sulfonates
The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of aryl sulfonates (triflates and nonaflates) with various arylboronic acids. These conditions are representative and can serve as a starting point for the optimization of reactions involving activated this compound.
| Entry | Aryl Sulfonate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoro-5-methoxyphenyl triflate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 2-Fluoro-5-methoxyphenyl triflate | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | >85 |
| 3 | 2-Fluoro-5-methoxyphenyl nonaflate | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 90 | 10 | >90 |
| 4 | 2-Fluoro-5-methoxyphenyl nonaflate | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | THF/H₂O | 85 | 14 | >88 |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions with similar substrates and may vary depending on the specific reactants and reaction conditions.
Experimental Protocols
This section provides detailed protocols for the activation of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-Fluoro-5-methoxyphenyl triflate
This protocol describes the conversion of this compound to its corresponding triflate, which is a highly effective electrophile for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add triflic anhydride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the pure 2-Fluoro-5-methoxyphenyl triflate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-5-methoxyphenyl triflate with Phenylboronic Acid
This protocol details the palladium-catalyzed cross-coupling of the synthesized 2-Fluoro-5-methoxyphenyl triflate with phenylboronic acid.
Materials:
-
2-Fluoro-5-methoxyphenyl triflate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add 2-Fluoro-5-methoxyphenyl triflate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the desired 2-fluoro-5-methoxybiphenyl.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The ability to construct aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners has revolutionized the synthesis of numerous biologically active compounds and functional materials.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Fluoro-5-methoxyphenol, a challenging yet valuable substrate in medicinal chemistry. The presence of both a traditionally unreactive C-F bond and an electron-donating methoxy group, along with a phenolic hydroxyl group, necessitates careful optimization of reaction conditions. These notes offer guidance on catalyst selection, reaction parameters, and a general protocol to facilitate the successful amination of this and structurally related molecules.
Challenges and Considerations
The primary challenge in the Buchwald-Hartwig amination of this compound lies in the activation of the inert carbon-fluorine (C-F) bond. Aryl fluorides are notoriously difficult substrates for cross-coupling reactions due to the high C-F bond strength. Success in these reactions hinges on the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands that promote the oxidative addition of the aryl fluoride to the palladium center. The presence of the electron-donating methoxy and hydroxyl groups further deactivates the aryl ring towards oxidative addition, adding another layer of complexity.
Data Presentation: Reaction Conditions for Analogous Aryl Fluorides
Table 1: Buchwald-Hartwig Amination of Fluoroanisole Derivatives with Primary Amines
| Entry | Aryl Fluoride | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoroanisole | n-Hexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 85 |
| 2 | 4-Fluoroanisole | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | 2-Fluoroanisole | Aniline | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (1.3) | THF | 80 | 12 | 92 |
| 4 | 4-Fluoroanisole | Cyclohexylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 20 | 88 |
Table 2: Buchwald-Hartwig Amination of Fluoroanisole Derivatives with Secondary Amines
| Entry | Aryl Fluoride | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoroanisole | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 |
| 2 | 4-Fluoroanisole | Piperidine | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 89 |
| 3 | 2-Fluoroanisole | N-Methylaniline | [Pd(allyl)Cl]₂ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 91 |
| 4 | 4-Fluoroanisole | Dibenzylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.8) | t-BuOH | 100 | 22 | 82 |
LHMDS: Lithium bis(trimethylsilyl)amide dba: Dibenzylideneacetone
Experimental Protocols
The following is a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. This protocol is based on best practices for the amination of challenging aryl fluorides and should be optimized for specific amine coupling partners.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and quench with a saturated aqueous sodium bicarbonate solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination process.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors Derived from 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors, using the commercially available starting material, 2-Fluoro-5-methoxyphenol. The focus of this document is the multi-step synthesis of Trametinib (GSK1120212), a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. Detailed protocols for the chemical synthesis, purification, and biological evaluation of Trametinib are provided. This includes in vitro kinase assays and cellular assays to assess the inhibition of the RAS/RAF/MEK/ERK signaling pathway. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a versatile starting material in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a phenolic hydroxyl group, offers multiple reaction sites for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the methoxy and hydroxyl groups can be chemically manipulated to introduce various functionalities necessary for kinase inhibition.
This document outlines a plausible synthetic route from this compound to Trametinib, a potent MEK1/MEK2 inhibitor. Trametinib is a clinically approved drug for the treatment of various cancers, particularly melanoma with BRAF V600E or V600K mutations.[1]
Featured Kinase Inhibitor: Trametinib
Trametinib is a highly selective and potent allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a common driver in many human cancers. By inhibiting MEK1/MEK2, Trametinib prevents the phosphorylation and activation of ERK1/ERK2, leading to the inhibition of cell proliferation and tumor growth.
Quantitative Data for Trametinib
The following table summarizes the key quantitative data for Trametinib.
| Parameter | Value | Reference(s) |
| Target(s) | MEK1, MEK2 | [1] |
| IC50 (MEK1, cell-free) | 0.92 nM | [2] |
| IC50 (MEK2, cell-free) | 1.8 nM | [2] |
| IC50 (HT-29 colorectal cancer cells) | 0.48 nM | [2] |
| IC50 (COLO205 colorectal cancer cells) | 0.52 nM | [2] |
| Molecular Formula | C₂₆H₂₃FIN₅O₄ | [3] |
| Molecular Weight | 615.4 g/mol | [3] |
Synthesis of Trametinib from this compound
The following section details a proposed multi-step synthesis of Trametinib starting from this compound. The synthesis involves the preparation of a key intermediate, 2-fluoro-4-iodoaniline, which is then converted to Trametinib.
Synthetic Workflow
Caption: Proposed synthetic workflow for Trametinib.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound (Proposed Route)
This is a proposed multi-step synthesis based on standard organic chemistry transformations. Yields are hypothetical and would require experimental optimization.
Step 1: Protection of the phenolic hydroxyl group
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected phenol.
Step 2: Nitration
-
Dissolve the protected phenol (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Stir the reaction at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the desired nitro-substituted product.
Step 3: Reduction of the nitro group
-
Suspend the nitro compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the aniline derivative.
Step 4: Iodination
-
Suspend the aniline derivative (1.0 eq) in an aqueous solution of sodium bicarbonate.[4]
-
Heat the suspension to 60 °C and add iodine (1.0 eq) in portions.[4]
-
Stir the mixture at 60 °C for 3 hours.[4]
-
Cool to room temperature and add dichloromethane and a saturated solution of sodium bisulfite.[4]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Recrystallize from hexane to obtain the iodo-aniline derivative.[4]
Step 5: Deprotection of the hydroxyl group and conversion to iodo group (Sandmeyer-type reaction) This step involves a two-stage process: deprotection followed by conversion of the hydroxyl to an iodo group.
-
Deprotection: Cleave the protecting group (e.g., acetate) using a suitable method, such as hydrolysis with NaOH in methanol/water.
-
Diazotization and Iodination:
-
Dissolve the resulting aminophenol in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄).
-
Cool to 0 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Add a solution of potassium iodide to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography to yield 2-fluoro-4-iodoaniline.
-
Protocol 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add cyclopropyl isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
If a precipitate forms, collect it by filtration and wash with the solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of Trametinib This protocol describes the condensation of the urea intermediate with a pyridotrione derivative, which can be synthesized from malonic acid derivatives.[5]
-
To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium ethoxide (2.5-3.0 eq).[5]
-
Warm the mixture to room temperature and then add a solution of the crude pyridotrione compound in THF.[5]
-
Heat the reaction mixture to 50-70 °C for 7-10 hours.[5]
-
Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.[5]
-
Concentrate the mixture to obtain a viscous solid.[5]
-
Dissolve the solid in dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate.[5]
-
Recrystallize the residue from acetone to obtain the key intermediate of Trametinib.[5]
-
Further reaction steps as described in the literature, including condensation with 3-acetamidoaniline, are required to obtain the final Trametinib product.[1]
Protocol 4: Purification of Trametinib
-
Flash Column Chromatography: The crude Trametinib is first purified by flash column chromatography on silica gel to remove major impurities.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved by preparative reverse-phase HPLC to isolate Trametinib with high purity.[6][7]
-
Lyophilization: The pure fractions are collected, the solvent is removed under reduced pressure, and the final product is lyophilized to obtain a stable solid powder.[6]
Biological Evaluation of Kinase Inhibitors
MEK1/MEK2 Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade.
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, and survival.[6][8] In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib targets MEK1 and MEK2, effectively blocking the signal transduction to ERK and inhibiting the downstream cellular effects.[8][9]
Experimental Protocols for Biological Assays
Protocol 5: In Vitro MEK1/MEK2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1 and MEK2.
-
Reagents: Purified recombinant active MEK1 or MEK2, inactive ERK2 (as substrate), ATP, and the test compound (e.g., Trametinib).
-
Procedure: a. Incubate the test compound with purified MEK1 or MEK2 enzyme in a kinase buffer. b. Add inactive ERK2 and ATP to initiate the kinase reaction. c. Allow the reaction to proceed for a specified time at 30 °C. d. Terminate the reaction. e. Quantify the level of phosphorylated ERK (p-ERK) using methods such as ELISA, Western blot, or a radiometric assay.[9][10] f. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce MEK activity by 50%.
Protocol 6: Western Blot for Phosphorylated ERK (p-ERK) in Cells
This cellular assay measures the functional inhibition of the MEK pathway within intact cells.
-
Cell Culture and Treatment: a. Seed a cancer cell line with a known activating mutation in the RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates. b. Grow cells to 70-80% confluency. c. Treat the cells with a range of concentrations of the test compound (e.g., Trametinib) for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. c. Collect the cell lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4 °C. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the chemiluminescent signal using an appropriate imaging system. g. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[3][11]
-
Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition at different compound concentrations.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for p-ERK Western Blot Analysis.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex kinase inhibitors, as exemplified by the multi-step synthesis of Trametinib. The protocols provided in these application notes offer a comprehensive guide for the synthesis, purification, and biological evaluation of such inhibitors. By targeting key nodes in oncogenic signaling pathways like the RAS/RAF/MEK/ERK cascade, novel and effective therapeutics can be developed for the treatment of cancer and other diseases.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. benchchem.com [benchchem.com]
- 4. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes: 2-Fluoro-5-methoxyphenol in the Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2-Fluoro-5-methoxyphenol as a key intermediate in the synthesis of a promising class of herbicides: N-(2-fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimides. These compounds exhibit their herbicidal action by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthetic pathways in plants.
Introduction
This compound is a valuable building block in agrochemical synthesis due to the desirable physicochemical properties imparted by the fluorine and methoxy substituents. The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final molecule to its biological target. This document provides a detailed protocol for the synthesis of N-(2-fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimide, a potent PPO inhibitor, and summarizes its herbicidal activity.
Mechanism of Action: PPO Inhibition
The target herbicides function by inhibiting protoporphyrinogen oxidase (PPO), the last common enzyme in the biosynthesis of both chlorophylls and heme.[1][2][3] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then autooxidizes to form protoporphyrin IX.[1][4] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen.[1][2] This leads to rapid lipid peroxidation and membrane damage, ultimately causing cell death and the characteristic photobleaching symptoms observed in treated plants.[4]
Synthesis Protocol
The synthesis of N-(2-fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimide involves a two-step process starting from this compound. The first step is the reduction of the corresponding nitro compound to an aniline derivative, which is then condensed with cis-1,2,3,6-tetrahydrophthalic anhydride.
Experimental Workflow
Step 1: Synthesis of 2-Fluoro-5-methoxyaniline
-
Nitration of this compound: To a stirred solution of this compound in a suitable solvent (e.g., glacial acetic acid), a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice water, and the precipitated product, 4-fluoro-2-methoxy-5-nitrophenol, is collected by filtration, washed with water, and dried.
-
Reduction of 4-Fluoro-2-methoxy-5-nitrophenol: The nitro compound is dissolved in a mixture of ethanol and water. Iron powder and a catalytic amount of ammonium chloride are added to the solution. The mixture is heated to reflux and stirred vigorously. The progress of the reduction is monitored by TLC. After the reaction is complete, the mixture is filtered hot through celite to remove the iron catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude 2-fluoro-5-methoxyaniline is purified by column chromatography or distillation.
Step 2: Synthesis of N-(2-fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimide
-
A mixture of 2-fluoro-5-methoxyaniline and cis-1,2,3,6-tetrahydrophthalic anhydride in an appropriate solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-(2-fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimide.
Herbicidal Activity Data
The herbicidal activity of N-(2-fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimide and its analogs is typically evaluated against a panel of common weeds. The data is often presented as the concentration required for 50% inhibition of growth (IC50) or as a pI50 value (-log IC50). Lower IC50 values and higher pI50 values indicate greater herbicidal potency.
| Compound ID | R Group (on tetrahydrophthalimide ring) | Target Weed | pI50 Value |
| I | H | Abutilon theophrasti | 6.52 |
| II | 4-CH₃ | Abutilon theophrasti | 6.70 |
| III | 4-Cl | Abutilon theophrasti | 6.85 |
| IV | 4-F | Abutilon theophrasti | 6.78 |
| V | H | Echinochloa crus-galli | 5.88 |
| VI | 4-CH₃ | Echinochloa crus-galli | 6.05 |
| VII | 4-Cl | Echinochloa crus-galli | 6.21 |
| VIII | 4-F | Echinochloa crus-galli | 6.15 |
Note: The data presented in this table is illustrative and based on typical findings for this class of compounds. Actual values may vary depending on the specific experimental conditions.
Conclusion
This compound serves as a crucial precursor for the synthesis of highly active PPO-inhibiting herbicides. The synthetic route is straightforward, and the resulting N-(2-fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimide derivatives demonstrate significant herbicidal efficacy. Further structural modifications on the tetrahydrophthalimide ring can be explored to optimize activity and selectivity, making this a promising scaffold for the development of new agrochemicals.
References
- 1. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
Application Notes and Protocols: Prospective Synthesis of a Novel Antiviral Agent Using 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: While 2-Fluoro-5-methoxyphenol is not a widely documented precursor in the synthesis of currently marketed antiviral drugs, its unique electronic and structural properties make it a valuable starting material for the discovery of novel antiviral agents. The presence of both a fluorine atom and a methoxy group on the phenolic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This document outlines a prospective application of this compound in the synthesis of a hypothetical fluorinated benzofuran derivative, a scaffold known to exhibit antiviral activity.[1][2][3][4] The protocols provided are based on established synthetic methodologies for benzofuran synthesis and are intended to serve as a guide for researchers exploring new chemical entities for antiviral drug development.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step reaction sequence starting from this compound to yield a substituted benzofuran core, which can be further functionalized. The overall strategy is depicted below.
Caption: Proposed synthetic pathway for a novel antiviral agent.
Experimental Protocols
The following are detailed, illustrative protocols for the key steps in the proposed synthesis.
Step 1: Allylation of this compound
Objective: To introduce an allyl group onto the phenolic ring, a precursor for the formation of the furan ring.
Materials:
-
This compound
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-Allyl-6-fluoro-3-methoxyphenol.
Step 2: Bromination of the Allyl Group
Objective: To introduce bromine atoms across the double bond of the allyl group, which is necessary for the subsequent cyclization step.
Materials:
-
2-Allyl-6-fluoro-3-methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, protected from light
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-Allyl-6-fluoro-3-methoxyphenol (1.0 eq) in anhydrous carbon tetrachloride in a round-bottom flask wrapped in aluminum foil.
-
Cool the flask in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2,3-Dibromopropyl)-6-fluoro-3-methoxyphenol. This product may be used in the next step without further purification.
Step 3: Intramolecular Cyclization to Form the Benzofuran Ring
Objective: To form the dihydrofuran ring fused to the benzene ring via an intramolecular Williamson ether synthesis.
Materials:
-
2-(2,3-Dibromopropyl)-6-fluoro-3-methoxyphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Nitrogen or Argon inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-(2,3-Dibromopropyl)-6-fluoro-3-methoxyphenol (1.0 eq) in anhydrous THF to the NaH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography to yield the substituted benzofuran derivative.
Data Presentation
The following table summarizes the expected (illustrative) quantitative data for the synthesis of the hypothetical benzofuran intermediate.
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | 2-Allyl-6-fluoro-3-methoxyphenol | This compound | 182.19 | 85 | >98% |
| 2 | 2-(2,3-Dibromopropyl)-6-fluoro-3-methoxyphenol | 2-Allyl-6-fluoro-3-methoxyphenol | 342.00 | 90 | (used directly) |
| 3 | Substituted Benzofuran Intermediate | 2-(2,3-Dibromopropyl)-6-fluoro-3-methoxyphenol | 261.18 | 75 | >97% |
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow
The overall experimental workflow from starting material to the purified target intermediate is illustrated below.
Caption: General experimental workflow for the synthesis.
Hypothetical Mechanism of Antiviral Action
Many antiviral agents function by inhibiting key viral enzymes or processes. For a novel benzofuran derivative, a plausible mechanism of action could be the inhibition of a viral polymerase or protease. The fluorinated methoxyphenyl moiety could play a crucial role in binding to the active site of the target protein.
Caption: Hypothetical antiviral mechanism of action.
Disclaimer: The synthetic protocols and data presented herein are illustrative and for research guidance purposes only. Actual experimental conditions may require optimization. All chemical syntheses should be performed by trained personnel in a properly equipped laboratory, following all appropriate safety precautions.
References
- 1. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the O-alkylation of 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the O-alkylation of 2-fluoro-5-methoxyphenol, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols are based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Introduction
The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the introduction of a wide variety of functional groups. For this compound, this transformation is crucial for the development of novel molecules with potential biological activity. The Williamson ether synthesis, which involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide, is the most common method for this purpose. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions. Common bases for deprotonating the phenol include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are typically employed to facilitate the SN2 reaction.
Reaction Scheme
The general reaction scheme for the O-alkylation of this compound is as follows:
Caption: General scheme for the O-alkylation of this compound.
Comparative Data of Reaction Conditions
The following table summarizes various reported and representative conditions for the O-alkylation of phenols, which are applicable to this compound.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Propargyl bromide | K₂CO₃ | Acetone | Reflux | 5 | 76[1] |
| Benzyl bromide | NaH | DMF | 0 to rt | 4 | Not specified |
| Ethyl bromoacetate | K₂CO₃ | DMF | 120 | 10 | 70-80[2] |
| (2-Bromoethoxy)(tert-butyl)dimethylsilane | K₂CO₃ | DMF | rt | 16 | Not specified |
| Benzyl bromide | Cs₂CO₃ | MeCN | 80 | 4-5 | >90 |
| Allyl bromide | Cs₂CO₃ | MeCN | 80 | 4-5 | >90 |
| 1-Bromobutane | KOH/Cs₂CO₃ | DMF | rt | Not specified | 90-96[3] |
| Epichlorohydrin | NaOH/TEBAC | Epichlorohydrin | 80 then rt | 1.5 | 87[4] |
Experimental Protocols
Below are detailed protocols for the O-alkylation of this compound using different bases. These are generalized procedures and may require optimization for specific alkylating agents.
Protocol 1: O-Alkylation using Potassium Carbonate (K₂CO₃) in Acetone
This protocol is suitable for reactive alkyl halides like propargyl bromide and allyl bromide.
Materials:
-
This compound
-
Alkyl halide (e.g., propargyl bromide, 1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents), finely powdered and dried
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent) and anhydrous acetone.
-
Add finely powdered, anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation using Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN)
This method is often preferred for achieving higher yields and can be effective for less reactive alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add cesium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: O-Alkylation using Sodium Hydride (NaH) in DMF
This protocol uses a strong base and is effective for a wide range of alkyl halides, but requires handling of a pyrophoric reagent.
Materials:
-
This compound
-
Alkyl halide (e.g., a primary alkyl bromide, 1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry two-neck round-bottom flask under an inert atmosphere.
-
Add anhydrous DMF to the flask and cool to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the cold DMF.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF.
-
Add the solution of the phenol dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the O-alkylation of this compound.
Caption: General experimental workflow for O-alkylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and lachrymatory. Handle with care.
-
Sodium hydride (NaH) is a pyrophoric solid and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.
-
Organic solvents are flammable. Avoid open flames and use proper grounding.
These protocols and notes provide a comprehensive guide for the successful O-alkylation of this compound. Researchers should adapt and optimize these conditions based on the specific alkylating agent and available laboratory equipment.
References
Application Notes and Protocols for Palladium-Catalyzed C-O Coupling with 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig C-O coupling reaction is a powerful and versatile method for the synthesis of diaryl ethers. This transformation is of paramount importance in medicinal chemistry and drug development, as the diaryl ether motif is a key structural component in numerous biologically active compounds. The incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. Consequently, the use of fluorinated phenol building blocks, such as 2-Fluoro-5-methoxyphenol, in C-O coupling reactions is a valuable strategy in the design and synthesis of novel therapeutics.
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed C-O coupling of this compound with aryl halides.
Reaction Principle
The Buchwald-Hartwig C-O coupling reaction involves the formation of a carbon-oxygen bond between an aryl halide and a phenol, catalyzed by a palladium complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) species, association of the phenol and subsequent deprotonation by a base to form a palladium-phenoxide complex, and finally, reductive elimination to yield the diaryl ether product and regenerate the Pd(0) catalyst. The efficiency of this process is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For electron-rich and sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.
Data Presentation: Optimized Reaction Conditions
The following table summarizes typical reaction conditions for the palladium-catalyzed C-O coupling of phenols with aryl halides, based on established literature for similar substrates. These conditions are a starting point for the optimization of the specific coupling with this compound.
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. |
| Pd(OAc)₂ (Palladium(II) acetate) | Requires in situ reduction to Pd(0). | |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biarylphosphine ligand, effective for challenging couplings. |
| tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | Another highly effective bulky biarylphosphine ligand. | |
| BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Often provides high yields in C-O coupling reactions. | |
| Base | Cs₂CO₃ (Cesium carbonate) | A strong inorganic base, widely used and effective. |
| K₃PO₄ (Potassium phosphate) | A common and effective base for C-O coupling. | |
| NaOtBu (Sodium tert-butoxide) | A strong organic base, also frequently used. | |
| Solvent | Toluene | A common non-polar solvent for these reactions. |
| Dioxane | Another frequently used ethereal solvent. | |
| Temperature | 80-110 °C | Reaction temperature often needs to be optimized. |
| Catalyst Loading | 1-5 mol% Pd | Lower catalyst loading is preferred for process efficiency. |
| Ligand Loading | 1.2-2.4 equivalents relative to Pd | A slight excess of ligand is typically used. |
Experimental Protocols
The following is a representative experimental protocol for the palladium-catalyzed C-O coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.048 mmol, 4.8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Seal the Schlenk tube with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diaryl ether.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.
Caption: Experimental workflow for C-O coupling.
Concluding Remarks
The palladium-catalyzed C-O coupling of this compound represents a key transformation for the synthesis of valuable fluorinated diaryl ethers for drug discovery and development. The success of this reaction is highly dependent on the judicious selection of the catalyst system, base, and solvent. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively apply this methodology. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific substrate combinations.
Protecting Group Strategies for 2-Fluoro-5-methoxyphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group of 2-fluoro-5-methoxyphenol. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring influences the reactivity of the phenolic hydroxyl group. This guide outlines strategies for the successful application and removal of common protecting groups, including silyl ethers, benzyl ethers, and methoxymethyl (MOM) ethers.
Introduction
In multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective protection and deprotection of functional groups is a critical aspect of synthetic strategy. This compound is a valuable building block in medicinal chemistry, and the ability to selectively protect its phenolic hydroxyl group is essential for achieving desired chemical transformations on other parts of a molecule. The choice of protecting group depends on its stability to various reaction conditions and the ease of its selective removal.
This guide details the application of three commonly used protecting groups for phenols: tert-butyldimethylsilyl (TBDMS), benzyl (Bn), and methoxymethyl (MOM). For each protecting group, a general overview, experimental protocols for protection and deprotection, and a summary of quantitative data are provided.
I. tert-Butyldimethylsilyl (TBDMS) Ether Protection
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols and phenols due to its moderate steric bulk and predictable reactivity. It is stable to a wide range of non-acidic and non-fluoride-mediated reaction conditions.
Application Notes
Protection of this compound with a TBDMS group is typically achieved by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is a commonly used base as it also acts as a catalyst. The reaction is generally high-yielding and proceeds under mild conditions. Deprotection is most effectively achieved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions.
Experimental Protocols
Protection of this compound as a TBDMS Ether:
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).
-
To this solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.
Deprotection of 2-Fluoro-5-methoxyphenyl TBDMS Ether:
-
To a solution of the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (THF), add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) at 0 °C.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion (typically 30-60 minutes), quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Quantitative Data Summary
| Protecting Group | Protection Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| TBDMS | TBDMSCl | Imidazole | DMF | RT | 12-16 | >90 | TBAF | THF | 0 - RT | 0.5-1 | >95 |
II. Benzyl (Bn) Ether Protection
The benzyl (Bn) group is a robust protecting group for hydroxyl functions. It is stable to a wide variety of acidic and basic conditions, making it suitable for multi-step syntheses.
Application Notes
The benzyl ether of this compound can be prepared via a Williamson ether synthesis, reacting the sodium or potassium salt of the phenol with benzyl bromide or benzyl chloride.[2] Deprotection is most commonly and cleanly achieved by catalytic hydrogenolysis, which is a mild method that is orthogonal to many other protecting groups.[3][4]
Experimental Protocols
Protection of this compound as a Benzyl Ether:
-
To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of 2-Fluoro-5-methoxyphenyl Benzyl Ether:
-
Dissolve the benzyl-protected this compound (1.0 eq) in methanol or ethyl acetate.
-
Carefully add palladium on carbon (10% Pd/C, 10 mol%) to the solution.[3]
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.[3]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.
Quantitative Data Summary
| Protecting Group | Protection Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzyl (Bn) | Benzyl Bromide | NaH | DMF | 0 - RT | 12-16 | >90 | H₂, 10% Pd/C | Methanol | RT | 2-6 | >95 |
III. Methoxymethyl (MOM) Ether Protection
The methoxymethyl (MOM) group is an acetal-type protecting group that is stable to a wide range of non-acidic conditions, including strong bases and organometallic reagents.[5][6]
Application Notes
Protection of this compound as a MOM ether is typically achieved using methoxymethyl chloride (MOMCl) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5] It is important to note that MOMCl is a suspected carcinogen and should be handled with appropriate safety precautions. Deprotection is readily accomplished under acidic conditions.[7][8]
Experimental Protocols
Protection of this compound as a MOM Ether:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Add methoxymethyl chloride (MOMCl, 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of 2-Fluoro-5-methoxyphenyl MOM Ether:
-
Dissolve the MOM-protected this compound (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature.[7]
-
Stir the solution at room temperature and monitor the reaction by TLC.[7]
-
Upon completion (typically 1-4 hours), carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data Summary
| Protecting Group | Protection Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| MOM | MOMCl | DIPEA | DCM | 0 - RT | 12-16 | >85 | TFA | DCM | RT | 1-4 | >90 |
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of this compound.
Caption: General workflows for protection and deprotection of this compound.
Conclusion
The selection of an appropriate protecting group for this compound is crucial for the successful execution of a synthetic route. TBDMS, benzyl, and MOM ethers are all viable options, each with its own set of advantages regarding stability and cleavage conditions. The detailed protocols and data provided in this document serve as a valuable resource for chemists to make informed decisions and to efficiently implement these protecting group strategies in their research and development endeavors. Careful consideration of the compatibility of the protecting group with subsequent reaction steps will ensure the successful synthesis of complex target molecules.
References
- 1. cssp.chemspider.com [cssp.chemspider.com]
- 2. agroipm.cn [agroipm.cn]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-5-methoxyphenol
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling yield when working with 2-Fluoro-5-methoxyphenol. Given the electron-rich nature and potential for steric hindrance, this substrate requires careful consideration of reaction parameters.
Critical First Step: Activation of the Phenolic Hydroxyl Group
Phenols are generally poor electrophiles for direct Suzuki-Miyaura coupling due to the low reactivity of the C-O bond towards oxidative addition.[1] Therefore, the hydroxyl group of this compound must first be converted into a better leaving group, such as a triflate (-OTf), tosylate (-OTs), or nonaflate (-ONf). This guide will proceed assuming the use of the corresponding aryl triflate, a common and highly reactive electrophile.[2][3]
Caption: Workflow for activating this compound for Suzuki coupling.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of 2-Fluoro-5-methoxyphenyl triflate with various organoboron reagents.
Q: Why is my reaction showing low or no conversion of the starting material?
A: This is a common issue that can often be traced back to the catalytic system or reaction conditions. The electron-donating methoxy group makes the aryl triflate electron-rich, which can slow down the initial oxidative addition step.[4]
-
Potential Cause 1: Ineffective Catalyst/Ligand Combination. Standard ligands like triphenylphosphine (PPh₃) may not be effective for electron-rich electrophiles.
-
Potential Cause 2: Insufficiently Active Base. The base is critical for activating the boronic acid in the transmetalation step.[9]
-
Potential Cause 3: Suboptimal Solvent or Temperature.
-
Solution: Ensure your solvent can dissolve all reagents. Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water to help dissolve the inorganic base.[10][11] If the reaction is sluggish, gradually increasing the temperature (e.g., from 80°C to 100-110°C) can improve the rate.[12]
-
Q: I'm observing significant formation of a homocoupled boronic acid byproduct. What is the cause and how can I prevent it?
A: Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is a frequent side reaction, often indicating an issue with the palladium catalyst's oxidation state or the presence of oxygen.[2]
-
Potential Cause 1: Presence of Oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[2]
-
Solution: Ensure the reaction mixture is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) before adding the catalyst.[13]
-
-
Potential Cause 2: Inefficient Pre-catalyst Reduction. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to residual Pd(II), which drives homocoupling.[2]
-
Solution: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue. Alternatively, ensure your ligand (e.g., phosphine) is present to facilitate the reduction of the Pd(II) precatalyst.
-
Q: My desired product is forming, but the yield is low due to protodeboronation of my boronic acid. How can I minimize this?
A: Protodeboronation (R-B(OH)₂ → R-H) is a common decomposition pathway for boronic acids, especially under harsh basic conditions or in the presence of excess water.[14][15]
-
Potential Cause 1: Base is too strong or reaction time is too long.
-
Solution: Switch to a milder base like potassium fluoride (KF) or use a weaker carbonate.[16] Additionally, try to minimize reaction time by using a more active catalyst that allows for lower temperatures or faster conversion.
-
-
Potential Cause 2: Instability of the Boronic Acid. Some boronic acids are inherently unstable.
Caption: Troubleshooting workflow for a low-yield Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for coupling with 2-Fluoro-5-methoxyphenyl triflate? A1: For electron-rich aryl triflates, a highly active catalyst system is recommended. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos (2-4 mol%).[5][7] Pre-formed catalysts like XPhos Pd G3 or G4 are also excellent choices that offer high reactivity and stability.[17]
Q2: Which base should I try first? A2: Potassium phosphate (K₃PO₄) is an excellent first choice. It is a moderately strong base with good solubility in mixed aqueous/organic solvent systems and is effective for a wide range of substrates, including challenging ones.[9] Use approximately 2-3 equivalents.
Q3: Can I run the reaction under anhydrous conditions? A3: While many Suzuki couplings benefit from or tolerate water, anhydrous conditions can sometimes prevent protodeboronation. If you choose this route, you must use a base that is soluble in organic solvents, such as potassium tert-butoxide (KOtBu) or an anhydrous fluoride source like CsF or KF used with a crown ether.[13][18]
Q4: My boronic acid is expensive. Can I use a different stoichiometry? A4: Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) is used to drive the reaction to completion.[12] Using less than a stoichiometric amount will likely result in a lower yield. If the boronic acid is precious, you could try running the reaction with a 1:1 stoichiometry, but be prepared for a potential decrease in yield and longer reaction times.
Data Presentation: Recommended Reaction Parameters
The following tables summarize common starting conditions for optimizing the Suzuki coupling of an electron-rich aryl triflate.
Table 1: Recommended Catalyst & Ligand Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Target Substrates |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1-5 | Electron-rich, sterically hindered aryl halides/triflates[5][15] |
| Pd(PPh₃)₄ | (None) | 3-5 | General purpose, less challenging substrates[12] |
| XPhos Pd G3/G4 | (Pre-formed) | 1-3 | Challenging couplings, high activity at lower temperatures[17] |
Table 2: Base Selection and Properties
| Base | Equivalents | Strength | Common Solvents | Notes |
| K₃PO₄ | 2-3 | Moderate-Strong | Dioxane/H₂O, THF/H₂O | Excellent general-purpose base for difficult couplings[9] |
| Cs₂CO₃ | 2-3 | Strong | Dioxane, Toluene, DMF | High solubility in organic solvents, very effective[8] |
| K₂CO₃ | 2-3 | Moderate | Dioxane/H₂O, EtOH/H₂O | Standard, cost-effective choice; may be less effective here[10][12] |
| KF | 2-3 | Mild | THF, Dioxane | Good for base-sensitive substrates or to prevent protodeboronation[16] |
Table 3: Common Solvent Systems
| Solvent System | Ratio (v/v) | Typical Temp. (°C) | Characteristics |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | Very common, good for a wide range of substrates[11] |
| Toluene / H₂O | 10:1 | 90 - 110 | Good for higher temperatures, biphasic system[9] |
| THF / H₂O | 4:1 | 65 - 75 (Reflux) | Lower boiling point, good for heat-sensitive substrates[13][19] |
| DMF or DMAc | (Anhydrous) | 80 - 120 | Polar aprotic, can help with solubility but harder to remove[18] |
Experimental Protocols
Protocol 1: General Procedure for Triflation of this compound
-
To a flame-dried, inert-atmosphere flask, add this compound (1.0 equiv.) and an appropriate solvent (e.g., dichloromethane or pyridine).
-
Cool the mixture to 0 °C in an ice bath.
-
If using a non-basic solvent, add a base such as pyridine or triethylamine (1.5 equiv.).
-
Slowly add triflic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) (1.1 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude triflate by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add the 2-Fluoro-5-methoxyphenyl triflate (1.0 equiv.), the boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.2 equiv.).[12]
-
Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water at a 4:1 ratio) via syringe.[12]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 4 and 24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Buchwald-Hartwig Amination of 2-Fluoro-5-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Fluoro-5-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Buchwald-Hartwig amination of this compound?
A1: The primary challenges with this substrate arise from its multifunctional nature. Key issues include:
-
Competing Nucleophiles: The presence of both a phenolic hydroxyl group and the target amine can lead to competitive O-arylation (ether formation) alongside the desired N-arylation.
-
Aryl Fluoride Reactivity: Carbon-fluorine bonds are generally less reactive in oxidative addition to palladium(0) compared to carbon-bromine or carbon-iodine bonds, often requiring more forcing reaction conditions.
-
Hydrodefluorination: A potential side reaction is the replacement of the fluorine atom with a hydrogen atom, leading to a defluorinated byproduct.
Q2: What are the most common side reactions observed?
A2: The most prevalent side reactions are:
-
O-Arylation (Ether Formation): The phenolic hydroxyl group can act as a nucleophile, leading to the formation of a diaryl ether.
-
Hydrodefluorination: Reduction of the C-F bond to a C-H bond, resulting in the formation of 5-methoxyphenol derivatives.
-
Homocoupling: Self-coupling of the aryl fluoride or the amine coupling partner can occur under certain conditions.
Q3: How can I favor N-arylation over O-arylation?
A3: Achieving selectivity for N-arylation over O-arylation is a critical aspect of this reaction. Generally, palladium-based catalysts with bulky, electron-rich phosphine ligands tend to favor N-arylation, while copper-based systems can be employed to selectively promote O-arylation.[1][2][3][4][5] The choice of ligand and base is crucial for directing the reaction towards the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Buchwald-Hartwig amination of this compound.
Problem 1: Low Yield of the Desired N-Arylated Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient generation of the active Pd(0) species.[6] |
| Suboptimal Ligand | Screen a variety of bulky, electron-rich phosphine ligands. For primary amines, ligands like BrettPhos have shown high selectivity for N-arylation.[2][7] |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective.[8][9] |
| Low Reaction Temperature | Aryl fluorides often require higher reaction temperatures (e.g., 80-120 °C) for efficient oxidative addition. |
| Solvent Effects | Toluene and 1,4-dioxane are common solvents. The choice of solvent can influence the solubility of the base and the catalytic species, affecting the reaction rate.[8] |
Problem 2: Significant Formation of the O-Arylated (Ether) Byproduct
| Possible Cause | Suggested Solution |
| Catalyst System Promotes O-Arylation | Avoid copper-based catalysts if N-arylation is the desired outcome. Palladium catalysts, particularly with bulky biarylphosphine ligands like BrettPhos, have demonstrated high selectivity for N-arylation of aminophenols.[2][3][4][5] |
| Reaction Conditions Favoring O-Arylation | A systematic screen of ligands and bases is recommended. For selective N-arylation of 3- and 4-aminophenols, the combination of a BrettPhos-based palladium precatalyst with a strong base like NaOtBu in dioxane has been shown to be effective.[2][3] |
| Deprotonation of the Phenol | While a strong base is needed to deprotonate the amine, it will also deprotonate the more acidic phenol. The selectivity is therefore kinetically controlled by the relative rates of N- vs. O-arylation from the palladium intermediate. |
Problem 3: Presence of Hydrodefluorination Byproduct
| Possible Cause | Suggested Solution |
| Presence of a Hydride Source | Ensure anhydrous conditions and use high-purity reagents. Certain alcohols or water can act as hydride sources. |
| Catalyst System Promoting Hydrodehalogenation | The choice of ligand can influence the rate of hydrodehalogenation. Some ligands are more prone to forming palladium hydride species that lead to this side reaction.[10][11][12] Bimetallic Pd-Cu nanocatalysts have been shown to suppress hydrodehalogenation in some cases.[10][12] |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes increase the extent of hydrodefluorination. Monitor the reaction progress and stop it once the starting material is consumed. |
Quantitative Data
The following tables summarize data from the literature for the selective arylation of aminophenols, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Selective N-Arylation of 4-Aminophenol with Aryl Halides using a Pd-BrettPhos Catalyst System [3]
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | 4-Amino-N-(4-methylphenyl)phenol | 95 |
| 4-Chlorotoluene | 4-Amino-N-(4-methylphenyl)phenol | 92 |
| 1-Bromo-4-methoxybenzene | 4-Amino-N-(4-methoxyphenyl)phenol | 98 |
| 1-Chloro-4-methoxybenzene | 4-Amino-N-(4-methoxyphenyl)phenol | 96 |
Reaction Conditions: 0.2 mol% BrettPhos precatalyst, 2.5 mmol NaOtBu, in 1,4-dioxane at 110 °C.
Table 2: Selective O-Arylation of 4-Aminophenol with Aryl Halides using a Cu-Based Catalyst System [3]
| Aryl Halide | Ligand | Product | Yield (%) |
| 4-Iodotoluene | CyDMEDA | 4-(p-Tolyloxy)aniline | 92 |
| 1-Iodo-4-methoxybenzene | CyDMEDA | 4-(4-Methoxyphenoxy)aniline | 95 |
| 4-Iodobenzonitrile | Picolinic Acid | 4-((4-Aminophenoxy)benzonitrile | 85 |
Reaction Conditions: 5 mol% CuI, 10 mol% Ligand, 2.0 mmol K₃PO₄ in DMSO.
Experimental Protocols
Protocol 1: General Procedure for Selective N-Arylation of an Aminophenol[3]
This protocol is a starting point for the selective N-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
BrettPhos precatalyst (0.2 mol%)
-
Sodium tert-butoxide (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, aryl halide, BrettPhos precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Competing Side Reactions
Caption: Potential reaction pathways for this compound.
Diagram 3: Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Synthesis of 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 2-Fluoro-5-methoxyphenol. The information is designed to help researchers identify and remove impurities, ensuring a high-purity final product suitable for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the likely impurities?
A1: A plausible and common synthetic strategy for this compound involves a multi-step process starting from a readily available precursor like p-fluoroanisole. One such route is the Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation.
Potential Impurities in a Friedel-Crafts/Baeyer-Villiger Synthesis Route:
| Impurity | Formation Mechanism |
| Starting Materials | Incomplete reaction can lead to the presence of residual p-fluoroanisole and bromoacetyl bromide. |
| Isomeric Products | Friedel-Crafts acylation can sometimes lead to the formation of small amounts of other isomers. |
| Over-acylated Products | The activated ring of p-fluoroanisole may undergo a second acylation. |
| 2-Fluoro-5-methoxybenzoic acid | Incomplete Baeyer-Villiger oxidation can result in the presence of the intermediate carboxylic acid. |
| Residual Solvents | Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) may be present in the final product. |
| Inorganic Salts | Salts from the workup (e.g., sodium sulfate, magnesium sulfate) may not be fully removed. |
Q2: My final product of this compound is a persistent oil and won't crystallize. What can I do?
A2: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue in crystallization. This often occurs if the solution is cooled too rapidly or if impurities are depressing the melting point.
Troubleshooting Steps:
-
Re-dissolve and Slow Cool: Gently heat the mixture to re-dissolve the oil. If necessary, add a minimal amount of additional solvent to ensure complete dissolution. Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.
-
Solvent System Adjustment: The solvent may be too effective. Experiment with a different solvent or an anti-solvent system to induce crystallization.
-
Seeding: Introduce a seed crystal of pure this compound to the supersaturated solution to initiate crystal growth.
-
Purification: If the issue persists, it is likely due to a significant amount of impurities. Purify the crude product using column chromatography before attempting recrystallization again.
Q3: I am observing poor separation of my desired product from an impurity during column chromatography. What are my options?
A3: Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases.
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the polarity of your eluent system. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.
-
Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Options include alumina or reverse-phase silica (C18).
-
Fractional Distillation: If the impurity has a sufficiently different boiling point from this compound, fractional distillation under reduced pressure can be an effective purification method.
Troubleshooting Guides
Issue 1: Low Yield in the Friedel-Crafts Acylation Step
| Possible Cause | Solution |
| Inactive Lewis Acid Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and has been stored properly to prevent deactivation by moisture. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. |
| Sub-optimal Solvent | The choice of solvent can influence the reaction. While dichloromethane is common, other non-polar apathetic solvents can be explored. |
Issue 2: Incomplete Baeyer-Villiger Oxidation
| Possible Cause | Solution |
| Degraded Peroxy Acid | Use a fresh batch of the peroxy acid (e.g., m-CPBA) as its oxidizing power can diminish over time. |
| Incorrect Stoichiometry | Ensure at least one full equivalent of the peroxy acid is used. A slight excess may be beneficial for driving the reaction to completion. |
| Low Reaction Temperature | While the reaction is often run at or below room temperature to control exothermicity, a slightly elevated temperature may be required for less reactive substrates. |
Experimental Protocols
Key Experiment: Purification of this compound by Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude product mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation and Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Key Experiment: Purification of this compound by Recrystallization
Materials:
-
Partially purified this compound
-
A suitable solvent or solvent pair (e.g., hexane/ethyl acetate, toluene)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Visualizations
Caption: A potential workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting low yield in the fluorination of 5-methoxyphenol
Welcome to the Technical Support Center for the fluorination of 5-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific electrophilic fluorination reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when fluorinating 5-methoxyphenol?
A1: The fluorination of 5-methoxyphenol, an electron-rich aromatic compound, presents several common challenges. These include low overall yield, lack of regioselectivity leading to a mixture of ortho- and para-fluorinated isomers, and the potential for dearomatization or polymerization side reactions.[1][2] The electron-donating methoxy and hydroxyl groups activate the ring, making it highly reactive but also susceptible to undesired side reactions.
Q2: Which fluorinating agents are recommended for 5-methoxyphenol?
A2: For electron-rich phenols like 5-methoxyphenol, electrophilic N-F reagents are generally preferred due to their relative stability, safety, and ease of handling compared to elemental fluorine.[1] Commonly used reagents include Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[1][3][4] The choice of reagent can significantly impact reaction efficiency and selectivity.
Q3: How can I improve the regioselectivity of the fluorination?
A3: Improving regioselectivity is a key challenge. The directing effects of the methoxy and hydroxyl groups can lead to a mixture of isomers.[2] Lowering the reaction temperature may enhance selectivity by minimizing the formation of undesired isomers.[5] Additionally, the choice of solvent can influence the ortho/para ratio. Some studies have shown that hydrogen-bonding interactions between the solvent or additives and the phenol's hydroxyl group can favor the formation of the ortho-isomer.[6]
Q4: What are the optimal reaction conditions to maximize the yield?
A4: Optimizing reaction conditions is crucial for maximizing the yield. This involves a careful selection of the fluorinating agent, solvent, temperature, and reaction time. A systematic screening of these parameters is often necessary.[7] For electron-rich phenols, starting with milder conditions and gradually increasing the temperature or reaction time can help to find the optimal balance between reactivity and side reactions.[8][9] The use of anhydrous solvents is also critical, as moisture can deactivate the fluorinating agent and lead to byproducts.[7][10]
Q5: What analytical methods are suitable for monitoring the reaction progress?
A5: The progress of the fluorination reaction can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for tracking the consumption of the starting material and the formation of products.[2] For detailed structural elucidation of the resulting isomers and identification of any byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable.[5] High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can also be used for quantitative analysis and impurity profiling.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the fluorination of 5-methoxyphenol, helping you to identify potential causes and implement effective solutions.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | - Inactive Fluorinating Agent: The reagent may have degraded due to improper storage or exposure to moisture. - Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. - Presence of Water: Moisture can quench the fluorinating agent and other reagents.[7] - Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or unwanted side reactions. | - Use a fresh, high-quality fluorinating agent. Store reagents under anhydrous conditions as recommended by the manufacturer. - Systematically screen a range of temperatures. Gradually increase the temperature to find the optimum.[7] - Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] - Perform a solvent screen. Common solvents for fluorination include acetonitrile, dichloromethane, and toluene.[2][5][8] |
| Formation of Multiple Products (Low Regioselectivity) | - High Reactivity of the Substrate: The electron-rich nature of 5-methoxyphenol leads to multiple reactive sites. - High Reaction Temperature: Higher temperatures can reduce the selectivity of the reaction.[5] - Inappropriate Fluorinating Agent: Different fluorinating agents can exhibit varying degrees of selectivity. | - Lower the reaction temperature. This can favor the formation of the thermodynamically more stable product.[5] - Screen different fluorinating agents. For example, bulkier reagents may show higher regioselectivity. - Consider using a directing group strategy if possible. Although more synthetically involved, this can provide precise control over the fluorination site. |
| Formation of Dark, Tarry Byproducts (Polymerization) | - Strongly Activating Substrate: Phenols, especially electron-rich ones, are prone to oxidation and polymerization under strongly electrophilic conditions.[2] - Excessively High Temperature: High temperatures can accelerate decomposition and polymerization pathways. | - Employ milder reaction conditions. Use a less reactive fluorinating agent or lower the reaction temperature.[2] - Add a radical scavenger. This can help to inhibit polymerization if radical pathways are involved. - Ensure a homogenous reaction mixture. Poor mixing can lead to localized "hot spots" and byproduct formation. |
| Difficult Purification of the Product | - Similar Polarity of Isomers: The ortho- and para-fluorinated isomers often have very similar polarities, making them difficult to separate by standard column chromatography. - Presence of Complex Byproducts: The reaction may generate a range of byproducts with polarities close to the desired product. | - Optimize the chromatographic conditions. Use a high-resolution stationary phase or a different solvent system for column chromatography.[5] - Consider derivatization. Converting the isomers into derivatives with different physical properties might facilitate their separation. - Utilize preparative HPLC. This technique can offer higher separation efficiency for challenging mixtures. |
Experimental Protocols
General Protocol for Electrophilic Fluorination of 5-Methoxyphenol
Disclaimer: This is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Preparation: All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents should be used.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-methoxyphenol (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 eq) portion-wise to the stirred solution at the desired temperature (e.g., 0 °C or room temperature). The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluorinated product(s).
Visualizations
Caption: A typical experimental workflow for the fluorination of 5-methoxyphenol.
Caption: A troubleshooting decision tree for low yield in the fluorination reaction.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 4. brynmawr.edu [brynmawr.edu]
- 5. benchchem.com [benchchem.com]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Deoxyfluorination of Phenols [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Fluoro-5-methoxyphenol Derivatives
This guide provides technical support for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving derivatives of 2-Fluoro-5-methoxyphenol. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.
Disclaimer: Direct experimental data for cross-coupling reactions of this compound derivatives (e.g., the corresponding aryl halides or triflates) is limited in the readily available literature. The following recommendations, protocols, and data are based on established principles for cross-coupling reactions of structurally similar substrates, such as other electron-rich fluoroarenes. Optimization for your specific substrate is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound derivatives in cross-coupling reactions?
A1: Derivatives of this compound present a unique set of challenges due to their electronic and steric properties:
-
Electron-Rich System: The methoxy group is strongly electron-donating, which can make the oxidative addition of the aryl halide (the first step in the catalytic cycle) slower and more challenging.[1]
-
Steric Hindrance: The fluorine atom ortho to the coupling site can sterically hinder the approach of the palladium catalyst, potentially requiring specific ligands to overcome this.
-
C-F Bond Reactivity: While typically less reactive than C-Br or C-I bonds, the C-F bond can sometimes undergo activation, leading to undesired side reactions, although this is less common under standard cross-coupling conditions.[2][3]
-
Phenolic Hydroxyl Group: If the phenol itself is used (after conversion to a triflate, for instance), the choice of base is critical to avoid side reactions involving the hydroxyl group.
Q2: Which type of palladium catalyst and ligand is a good starting point for a Suzuki-Miyaura coupling with a bromo- or iodo-derivative of this compound?
A2: For Suzuki-Miyaura coupling of electron-rich and potentially hindered aryl halides, catalyst systems that are highly active and promote fast oxidative addition are recommended. A good starting point would be:
-
Palladium Source: A pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst such as a Buchwald G3 or G4 palladacycle.[4] These ensure efficient generation of the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) groups are excellent choices.[5] These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.
Q3: For a Buchwald-Hartwig amination, what base and solvent combination should I try first?
A3: The choice of base and solvent is critical for the success of Buchwald-Hartwig aminations.[6]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective starting choice for coupling with aryl bromides. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened.
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are common choices.[7] The solubility of the base and the reaction temperature are key considerations. Toluene is often a robust choice for higher temperature reactions.
Q4: Can I perform a Sonogashira coupling on a derivative of this compound? Which conditions are recommended?
A4: Yes, Sonogashira couplings can be performed on such substrates. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[2][8]
-
Catalyst System: A standard system consists of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper co-catalyst, most commonly copper(I) iodide (CuI).[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.[9]
-
Solvent: THF or DMF are commonly used solvents for this reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient catalyst activation (if using a Pd(II) source).2. Oxidative addition is too slow due to the electron-rich substrate.3. Reaction temperature is too low.4. Impure reagents (starting materials, solvent, or base). | 1. Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst (e.g., Buchwald G3/G4).2. Use a more electron-rich and bulky ligand (e.g., BrettPhos, RuPhos). Increase catalyst and ligand loading.3. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C).4. Ensure all reagents are pure and solvents are anhydrous. Use freshly opened base. |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | 1. Homocoupling of Boronic Acid (Suzuki): Can occur if the catalytic cycle is slow.2. Dehalogenation: Reductive removal of the halide from the starting material.3. Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne. | 1. Use a higher catalyst loading or a more active ligand to accelerate the cross-coupling pathway. Ensure a thoroughly degassed reaction setup.2. This often indicates issues with the catalyst system or presence of water. Screen different ligands and ensure anhydrous conditions.3. Minimize the amount of copper catalyst or run the reaction under copper-free conditions if possible. Ensure a strict inert atmosphere. |
| Protodeboronation (Suzuki Reaction) | The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom before it can transmetalate. This is common with electron-deficient or some heteroaryl boronic acids. | 1. Use a milder base such as K₃PO₄ or KF.[5]2. Use a more active catalyst system that allows the reaction to run at a lower temperature or for a shorter time.[10][11]3. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they can be more stable. |
| Catalyst Decomposition (Formation of Palladium Black) | The active Pd(0) catalyst has aggregated into an inactive form. This can be caused by high temperatures or ligands that do not sufficiently stabilize the catalytic species. | 1. Switch to a bulkier, more stabilizing ligand (e.g., Buchwald-type biaryl phosphines).2. Lower the reaction temperature if possible.3. Ensure the reaction is well-stirred to avoid localized overheating. |
Catalyst System Recommendations and Data
The following tables provide starting points for catalyst screening. Yields are highly dependent on the specific coupling partners and require optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling (Reaction: 4-Bromo-2-fluoro-1-methoxybenzene + Arylboronic Acid)
| Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Time (h) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-24 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 |
| SPhos G3 (2) | --- | Cs₂CO₃ (1.5) | THF | 80 | 8-16 |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination (Reaction: 4-Bromo-2-fluoro-1-methoxybenzene + Amine)
| Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Time (h) |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 110 | 4-12 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18-24 |
| RuPhos G3 (2) | --- | LHMDS (1.5) | THF | 65 | 6-12 |
Table 3: Recommended Starting Conditions for Sonogashira Coupling (Reaction: 4-Iodo-2-fluoro-1-methoxybenzene + Terminal Alkyne)
| Pd Source (mol%) | Cu Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | --- | Et₃N (2.0) | DMF | 60 |
| Pd(PPh₃)₄ (3) | CuI (5) | --- | DIPA (3.0) | THF | RT - 50 |
| Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | K₂CO₃ (2.0) | EtOH | 70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add the aryl halide (e.g., 4-bromo-2-fluoro-1-methoxybenzene, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., SPhos G3, 0.02 mmol, 2 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv) to an oven-dried vial equipped with a stir bar.
-
Add the aryl halide (e.g., 4-bromo-2-fluoro-1-methoxybenzene, 1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 110 °C) for the required time (monitor by TLC or GC-MS).
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualized Workflows and Mechanisms
Below are diagrams illustrating a general catalytic cycle for cross-coupling reactions and a logical workflow for troubleshooting common experimental issues.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Systematic workflow for troubleshooting a failed cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 7. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Preventing defluorination in reactions with 2-Fluoro-5-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxyphenol. The following information is designed to help you anticipate and prevent unwanted defluorination reactions, ensuring the successful synthesis of your target molecules.
Troubleshooting Guide: Preventing Unwanted Defluorination
Defluorination is a potential side reaction in various transformations involving this compound, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atom can make the corresponding carbon atom susceptible to nucleophilic attack, leading to the loss of fluorine. Here’s how to troubleshoot and minimize this issue.
Issue 1: Defluorination observed during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed hydrodefluorination is a known side reaction that can compete with the desired cross-coupling process.[1]
Potential Causes & Solutions:
| Parameter | Potential Cause of Defluorination | Recommended Solution |
| Catalyst System | Highly active catalysts or ligands might promote C-F bond activation. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands are often employed in Buchwald-Hartwig aminations and may influence selectivity.[2] For Suzuki-Miyaura couplings, consider ligands like SPhos or XPhos, which are known to be effective for a range of substrates.[3] |
| Base | Strong bases can promote defluorination, either directly or by influencing the catalyst's reactivity. | Use a weaker base. For Suzuki-Miyaura reactions, bases like K₂CO₃ or K₃PO₄ are generally milder than alkoxides such as NaOtBu. For Buchwald-Hartwig aminations, where stronger bases are often necessary, careful screening of the base (e.g., NaOtBu, LHMDS, Cs₂CO₃) is crucial.[3] |
| Temperature | High reaction temperatures can provide the necessary energy to overcome the activation barrier for C-F bond cleavage. | Run the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed. |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and the overall reaction pathway. | Screen a variety of solvents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used in cross-coupling reactions. The choice of solvent can impact the solubility of the base and the catalyst, thereby affecting the reaction outcome.[4] |
Logical Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: Troubleshooting flowchart for defluorination in cross-coupling reactions.
Issue 2: Defluorination during Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound can act as a leaving group in SNAr reactions, especially when strong nucleophiles are used or when the aromatic ring is further activated.
Potential Causes & Solutions:
| Parameter | Potential Cause of Defluorination | Recommended Solution |
| Nucleophile | Highly reactive nucleophiles can readily displace the fluoride. | If possible, use a less reactive nucleophile. The choice of nucleophile is often dictated by the desired product, but understanding its reactivity is key. |
| Reaction Conditions | Harsh conditions (high temperature, strong base) facilitate the SNAr reaction at the C-F bond. | Employ the mildest possible reaction conditions. Optimize the temperature and reaction time to favor the desired transformation. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions. | While often necessary for SNAr, consider if a less polar solvent could be used to temper the reactivity and reduce defluorination. In some cases, using a non-polar solvent like THF can suppress SNAr side reactions.[4] |
Experimental Workflow for Optimizing SNAr Reactions:
Caption: Workflow for optimizing SNAr reactions to prevent defluorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types where defluorination of this compound is a concern?
A1: Defluorination is primarily a concern in two main types of reactions:
-
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination. In these cases, the palladium catalyst can facilitate the cleavage of the C-F bond, leading to hydrodefluorination as a side product.[1]
-
Nucleophilic Aromatic Substitution (SNAr) , where a strong nucleophile directly displaces the fluoride ion from the aromatic ring. The rate of this reaction is influenced by the electronic properties of the ring and the reaction conditions.[4]
Q2: How do the methoxy and hydroxyl groups in this compound influence its reactivity towards defluorination?
A2: The electronic effects of the substituents play a crucial role. The methoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. The phenolic hydroxyl group is also electron-donating. However, under basic conditions, the hydroxyl group is deprotonated to form a phenoxide, which is a very strong electron-donating group. This increased electron density on the ring can make direct C-F bond cleavage by a palladium catalyst less favorable in some cross-coupling scenarios. Conversely, in SNAr reactions, the overall electronic nature of the ring and the position of the fluorine relative to other activating groups (if any) will determine the likelihood of defluorination.
Q3: Are there any general guidelines for selecting a base to minimize defluorination in cross-coupling reactions?
A3: Yes. The choice of base is critical.
-
For Suzuki-Miyaura couplings , start with milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Stronger bases like sodium tert-butoxide (NaOtBu) should be used with caution and at lower temperatures, as they can promote defluorination.
-
For Buchwald-Hartwig aminations , a strong base is often required. However, screening different strong bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) is recommended to find a balance between efficient C-N bond formation and minimal defluorination. The choice can be substrate-dependent.[3]
Q4: Can you provide a starting point for a Suzuki-Miyaura coupling protocol with this compound that aims to avoid defluorination?
A4: The following is a general protocol that can be optimized.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (if the coupling is at another position, e.g., a bromo-derivative) or the corresponding aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Stir the mixture at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Q5: What analytical techniques are best for detecting and quantifying defluorination?
A5: A combination of techniques is ideal:
-
¹⁹F NMR Spectroscopy: This is a very direct method to observe the disappearance of the signal corresponding to the fluorine atom in the starting material and the potential appearance of new fluorine-containing byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for identifying the desired product and any defluorinated side products by their mass-to-charge ratio. It can also be used to monitor the reaction progress and estimate the relative amounts of different species in the reaction mixture.
-
¹H and ¹³C NMR Spectroscopy: After purification, these techniques are essential for confirming the structure of the final product and ensuring that the fluorine atom is still present in the desired position. The coupling patterns between fluorine and adjacent protons or carbons can provide definitive structural information.
References
Managing reaction exotherms in the synthesis of 2-Fluoro-5-methoxyphenol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the synthesis of 2-Fluoro-5-methoxyphenol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure procedural safety and reaction efficiency.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions to manage reaction exotherms effectively.
| Issue | Potential Cause(s) | Suggested Solutions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Reagent addition is too fast.- Inadequate cooling or heat transfer.- High concentration of reactants. | - Add the fluorinating agent dropwise or in small portions.- Ensure the cooling bath is at the correct temperature and has sufficient capacity.- Use a larger reaction vessel to improve the surface-area-to-volume ratio for better heat dissipation.- Dilute the reaction mixture with a suitable solvent. |
| Formation of Impurities or Byproducts | - Localized high temperatures ("hot spots") due to poor mixing.- The overall reaction temperature is too high. | - Improve stirring efficiency to ensure homogeneous heat distribution.- Maintain a lower reaction temperature throughout the addition of reagents.- Consider using a milder fluorinating agent if compatible with the desired transformation. |
| Inconsistent Reaction Yields | - Poor temperature control leading to variable reaction pathways.- Inconsistent rate of reagent addition. | - Use a calibrated thermometer and a reliable cooling system.- Employ a syringe pump for precise and consistent addition of the fluorinating agent.- Develop and strictly follow a standard operating procedure (SOP) for the reaction. |
| Difficulty in Maintaining Target Temperature | - The scale of the reaction is too large for the current cooling setup.- The heat generated by the reaction exceeds the cooling capacity. | - For larger-scale reactions, consider using a jacketed reactor with a circulating coolant.- Perform the reaction on a smaller scale until adequate cooling capacity is established.- Dilute the reagents to reduce the rate of heat evolution. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound potentially highly exothermic?
The fluorination of aromatic compounds, a key step in the synthesis of this compound, is often highly exothermic. This is due to the formation of a very strong carbon-fluorine (C-F) bond, which releases a significant amount of energy.[1] Reactions with highly reactive fluorinating agents, such as elemental fluorine (F₂), are particularly energetic and can be explosive if not controlled.[2][3]
Q2: What are the key safety precautions to consider when managing these exothermic reactions?
Proper safety measures are crucial. These include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any hazardous vapors.[4]
-
Cooling Bath: Have a cooling bath (e.g., ice-water or dry ice-acetone) ready to control the reaction temperature.
-
Quenching Plan: Have a plan for safely quenching the reaction in case of an emergency.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture and oxygen.
Q3: How does the choice of fluorinating agent affect the exotherm?
Different fluorinating agents have varying reactivities and safety profiles.[5]
-
Highly Reactive Agents: Elemental fluorine (F₂) is extremely reactive and leads to highly exothermic reactions that are difficult to control in standard lab equipment.[2]
-
Milder Agents: Reagents like Selectfluor® (F-TEDA-BF4) are often preferred for aromatic fluorination as they are electrophilic fluorinating agents that can offer better control over the reaction under mild conditions.[5] Other nucleophilic fluorinating agents like DAST and Deoxo-Fluor have improved properties over harsher chemicals but can still be thermally unstable.[1][5]
Q4: What is the role of the solvent in managing the reaction exotherm?
The solvent plays a critical role in heat dissipation. A solvent with a high heat capacity can absorb more heat, helping to moderate the temperature of the reaction. The solvent should also be inert to the reaction conditions and have a suitable boiling point to prevent it from boiling off during the reaction.
Q5: How can I safely scale up the synthesis of this compound?
Scaling up an exothermic reaction presents significant challenges. It is crucial to:
-
Start Small: Perfect the reaction on a small scale first to understand its thermal behavior.
-
Calorimetry Studies: Consider performing reaction calorimetry to quantify the heat of reaction and determine the maximum rate of heat evolution.
-
Pilot Plant: For larger scales, transitioning to a pilot plant with specialized equipment like jacketed reactors and automated control systems is recommended.
-
Continuous Flow Chemistry: Continuous flow reactors offer a safer alternative for scaling up highly exothermic reactions as they provide better heat and mass transfer, minimizing the risk of runaway reactions.[2][6]
Experimental Protocol: General Procedure for Electrophilic Fluorination
This protocol provides a general methodology for the electrophilic fluorination of a methoxyphenol derivative, which can be adapted for the synthesis of this compound.
Materials:
-
Starting material (e.g., 4-methoxyphenol)
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Anhydrous solvent (e.g., acetonitrile)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water)
-
Thermometer
-
Inert gas supply (nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the starting methoxyphenol in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the electrophilic fluorinating agent to the stirred solution in small portions over a prolonged period. Monitor the internal temperature closely to ensure it does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) while maintaining cooling.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Exotherm Control
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Acetonitrile | Dichloromethane | Tetrahydrofuran |
| Reagent Addition Time | 30 minutes | 60 minutes | 90 minutes |
| Initial Temperature | 0 °C | 0 °C | -10 °C |
| Maximum Observed Temperature | 15 °C | 8 °C | 2 °C |
| Yield | 75% | 82% | 80% |
| Purity | 90% | 95% | 96% |
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Decision-making flowchart for troubleshooting exotherm issues.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Improving regioselectivity in reactions involving 2-Fluoro-5-methoxyphenol
Welcome to the technical support center for reactions involving 2-Fluoro-5-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling regioselectivity during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
A1: Regioselectivity in the electrophilic aromatic substitution of this compound is primarily governed by the cumulative directing effects of the three substituents on the aromatic ring: the hydroxyl (-OH), fluoro (-F), and methoxy (-OCH3) groups.
-
Hydroxyl (-OH) Group: This is a strongly activating group and a powerful ortho, para-director.[1] It strongly directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.
-
Methoxy (-OCH3) Group: This is also a strong activating group and an ortho, para-director.[2] It reinforces the direction of electrophiles to the C4 and C6 positions.
-
Fluoro (-F) Group: Halogens are generally considered deactivating groups but are ortho, para-directors.[3] The fluorine atom directs to the C3 (ortho) and C5 (para, occupied) positions. However, its influence is weaker compared to the -OH and -OCH3 groups.
The synergy between the powerful -OH and -OCH3 groups means that electrophilic attack is overwhelmingly directed to the C4 and C6 positions. The main challenge is controlling the selectivity between these two sites.
Q2: Why do my reactions with this compound often result in a mixture of C4 and C6 substituted regioisomers?
A2: A mixture of products is common because both the C4 and C6 positions are strongly activated by the hydroxyl and methoxy groups.[2][4] The final product ratio is a delicate balance of electronic and steric effects.
-
Electronic Effects: Both C4 and C6 positions benefit from the strong electron-donating resonance effects of the -OH and -OCH3 groups, making them highly nucleophilic.[2]
-
Steric Effects: The C6 position is ortho to the hydroxyl group and adjacent to the fluorine atom, which can cause steric hindrance for bulky electrophiles. This often leads to a preference for substitution at the less hindered C4 position.[5]
The specific electrophile, catalyst, and reaction conditions used will influence the balance between these effects, leading to varying isomeric ratios.
Q3: Can I use protecting groups to improve the regioselectivity?
A3: Absolutely. Protecting the highly activating hydroxyl group is a key strategy to alter the electronic landscape of the molecule and improve regioselectivity.[6] By converting the -OH group into a bulkier or less activating group, you can more predictably direct the substitution. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS, TIPS).[7] This strategy can enhance selectivity by increasing steric hindrance at the C6 position or by modulating the electronic directing effects.
Troubleshooting Guides
Issue 1: Poor regioselectivity with a mixture of C4 and C6 substituted products.
This is the most common issue. The goal is to favor one isomer over the other.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competing Directing Effects | The strong activating nature of both -OH and -OCH3 groups directs substitution to both C4 and C6 positions.[1][2] | Protect the hydroxyl group with a bulky protecting group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[7] This increases steric hindrance around the C6 position, favoring substitution at C4. |
| Steric Hindrance | The electrophile is not bulky enough to differentiate between the C4 and C6 positions. | Use a bulkier electrophile or a Lewis acid catalyst that coordinates with the reactant, increasing the steric demand of the reaction. |
| Reaction Temperature | Higher temperatures can sometimes lower selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer. | Optimize the reaction temperature.[8] Start with a lower temperature and gradually increase it. Lower temperatures often favor the thermodynamically more stable product, which may be the less sterically hindered C4 isomer. |
| Solvent Effects | The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.[9] | Screen a variety of solvents with different polarities (e.g., dichloromethane, acetonitrile, DMF). Polar aprotic solvents are often preferred for electrophilic aromatic substitutions.[9] |
Issue 2: Low reaction yield or decomposition of starting material.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | Strongly acidic conditions or high temperatures can lead to side reactions or decomposition, especially with a highly activated phenol ring.[9] | Use milder reaction conditions. For example, in Friedel-Crafts reactions, use a less reactive alkylating/acylating agent or a milder Lewis acid. For nitration, consider using a milder nitrating agent like acetyl nitrate. |
| Oxidation of Phenol | Phenols are susceptible to oxidation, especially under certain reaction conditions (e.g., with strong oxidizing agents or some Lewis acids). | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. Protecting the phenol group can also mitigate this issue.[6] |
Experimental Protocols
Protocol 1: General Procedure for Nitration of this compound (Illustrative of Regioisomeric Mixture)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in glacial acetic acid at 0 °C.
-
Reaction: Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude product will be a mixture of 4-nitro and 6-nitro isomers, which can be separated by column chromatography.
Protocol 2: Regioselective Synthesis via Protection-Substitution-Deprotection
This protocol aims to selectively achieve substitution at the C4 position.
Step A: Protection of the Hydroxyl Group (TBDMS Ether)
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected phenol, which can often be used without further purification.
Step B: Electrophilic Substitution (e.g., Bromination) of Protected Phenol
-
Preparation: Dissolve the TBDMS-protected this compound (1.0 eq) in a suitable solvent like DCM or acetonitrile at 0 °C.
-
Reaction: Add N-Bromosuccinimide (NBS) (1.1 eq) in portions. The increased steric bulk at the C6 position should favor the formation of the C4-brominated product.
-
Monitoring & Work-up: Stir for 2-4 hours and monitor by TLC. Upon completion, quench with sodium thiosulfate solution, extract with an organic solvent, dry, and concentrate. Purify by column chromatography.
Step C: Deprotection of the TBDMS Group
-
Preparation: Dissolve the purified C4-substituted product in tetrahydrofuran (THF).
-
Reaction: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq) and stir at room temperature for 1-2 hours.
-
Monitoring & Work-up: Monitor deprotection by TLC. Once complete, quench with water, extract with ethyl acetate, dry the organic layer, and concentrate. Purify as needed to yield the final regioselective product.
Visual Guides
Caption: A logical workflow for improving regioselectivity.
Caption: Experimental workflow for a protection-reaction-deprotection strategy.
Caption: Competing directing effects on the aromatic ring.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Fluoro-5-methoxyphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common work-up procedures in reactions involving 2-Fluoro-5-methoxyphenol. The information is tailored for professionals in research and drug development to address specific challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working up reactions with this compound and its derivatives?
A1: The main challenges include potential O- vs. C-alkylation in substitution reactions, purification of structurally similar products and byproducts, and managing the electronic effects of the fluoro and methoxy groups which can influence reaction rates and side reactions. The electron-donating methoxy group activates the ring, while the electron-withdrawing fluorine atom can affect the acidity of the phenol and the reactivity of adjacent positions.
Q2: How do the substituents on this compound affect its reactivity in common synthetic transformations?
A2: The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom creates a unique electronic environment on the aromatic ring. The methoxy group generally directs electrophilic substitution to the ortho and para positions and activates the ring for such reactions. The fluorine atom, while deactivating overall due to its electronegativity, can influence the regioselectivity of reactions and the acidity of the phenolic proton. This dual electronic nature can be leveraged for selective transformations but also necessitates careful optimization of reaction conditions to avoid unwanted side reactions.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is important to protect it from light and moisture to prevent degradation.
Troubleshooting Guides
Williamson Ether Synthesis
The Williamson ether synthesis is a common method to convert the phenolic hydroxyl group of this compound into an ether linkage.
Problem: Low Yield of the Desired O-Alkylated Product
-
Possible Cause 1: Incomplete Deprotonation. The acidity of the phenol is crucial for the formation of the nucleophilic phenoxide.
-
Solution: Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar apathetic solvent like DMF or acetonitrile are effective.
-
-
Possible Cause 2: Competing C-Alkylation. The phenoxide ion is an ambient nucleophile, and alkylation can occur at the carbon atoms of the aromatic ring, particularly at the positions activated by the methoxy group.
-
Solution: To favor O-alkylation, use less polar solvents and ensure the alkylating agent is a primary halide. Running the reaction at a lower temperature can also increase the selectivity for O-alkylation.
-
-
Possible Cause 3: Elimination Side Reaction. If a secondary or tertiary alkyl halide is used as the electrophile, elimination (E2) can compete with substitution (SN2), reducing the yield of the desired ether.
-
Solution: Whenever possible, use a primary alkyl halide or a methyl halide to minimize elimination.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench any excess base by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent should be based on the polarity of the product.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired ether from unreacted starting materials and byproducts.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Suzuki-Miyaura Cross-Coupling
To participate in a Suzuki-Miyaura coupling, the phenolic hydroxyl group of this compound typically needs to be converted into a better leaving group, such as a triflate (OTf) or a nonaflate.
Problem: Low Yield of the Coupled Product
-
Possible Cause 1: Inefficient Oxidative Addition. The C-O bond of the triflate may be less reactive than a C-Br or C-I bond.
-
Solution: Use a palladium catalyst with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step. Using a pre-catalyst can also be beneficial.
-
-
Possible Cause 2: Protodeboronation of the Boronic Acid. The boronic acid coupling partner can be susceptible to decomposition, especially under basic conditions.
-
Solution: Use carefully degassed solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). Using a milder base like potassium phosphate (K3PO4) can also help minimize this side reaction.
-
-
Possible Cause 3: Catalyst Deactivation. The catalyst can be deactivated by impurities or by thermal decomposition at high temperatures.
-
Solution: Ensure all reagents and solvents are pure and dry. Monitor the reaction temperature carefully and avoid excessive heating.
-
Work-up Procedure:
-
Filtration: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Aqueous Wash: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
For a Buchwald-Hartwig amination, this compound would first need to be converted to an aryl halide or triflate.
Problem: Low Yield of the Aminated Product
-
Possible Cause 1: Catalyst Inhibition. If the starting material contains a coordinating group, it can poison the palladium catalyst.
-
Solution: Use sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) that can help prevent catalyst inhibition.
-
-
Possible Cause 2: Inappropriate Base. The choice of base is critical and depends on the amine and the aryl halide/triflate.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, potentially requiring higher reaction temperatures.
-
-
Possible Cause 3: Poor Reagent Quality. Organometallic reactions are sensitive to impurities, air, and moisture.
-
Solution: Use high-purity reagents and anhydrous, degassed solvents. The reaction should be set up and run under an inert atmosphere.
-
Work-up Procedure:
-
Filtration: After the reaction, cool the mixture, dilute with an organic solvent, and filter through celite to remove palladium residues.
-
Extraction and Washing: Wash the filtrate with water and brine. If the product is basic, an acidic wash can be performed to move the product into the aqueous layer, which is then basified and re-extracted to purify it from non-basic impurities.
-
Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield in cross-coupling reactions.
Data Presentation
The following table summarizes typical reaction parameters for the discussed transformations. Note that these are general conditions and may require optimization for specific substrates.
| Reaction Type | Key Reagents | Typical Solvent(s) | Base | Catalyst System (mol%) | Temperature (°C) |
| Williamson Ether Synthesis | Primary Alkyl Halide | DMF, Acetonitrile | NaH, K2CO3 | - | Room Temp. to 80 |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Dioxane/H2O, Toluene | K3PO4, Cs2CO3 | Pd(OAc)2/SPhos (2-5) | 80 - 110 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Toluene, Dioxane | NaOtBu, Cs2CO3 | Pd2(dba)3/XPhos (1-3) | 80 - 110 |
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Fluoro-5-methoxyphenol: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Fluoro-5-methoxyphenol. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
Introduction to this compound and the Importance of Purity Analysis
This compound is a fluorinated phenolic compound of interest in medicinal chemistry and materials science. As with any synthesized compound, its purity is paramount, as impurities can lead to misleading biological data, undesirable side reactions in subsequent synthetic steps, and compromised final product quality. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and identify any potential impurities.
Comparison of Analytical Techniques
The two most common and powerful techniques for the purity assessment of semi-volatile organic compounds like this compound are HPLC and GC-MS. Each method offers distinct advantages and disadvantages.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on boiling point and polarity, followed by mass-to-charge ratio detection. |
| Information Provided | Purity (% area), retention time. | Purity (% area), retention time, mass spectrum for identification. |
| Common Impurities Detected | Starting materials, isomers, by-products of similar polarity. | Volatile impurities, residual solvents, isomers, by-products from synthesis. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility and thermal stability. |
| Advantages | Robust, reproducible, suitable for non-volatile and thermally labile compounds. | High sensitivity, excellent for impurity identification through mass spectral libraries. |
| Disadvantages | Lower resolution for some volatile impurities, peak identification based on retention time alone can be ambiguous. | Derivatization adds a step and can introduce variability, not suitable for non-volatile compounds. |
Hypothetical Performance Data
The following tables summarize hypothetical data from the analysis of a this compound sample using the detailed HPLC-UV and GC-MS methods outlined below.
Table 1: HPLC-UV Purity Analysis of this compound
| Peak No. | Compound | Retention Time (min) | Area (%) |
| 1 | Impurity A (more polar) | 3.5 | 0.2 |
| 2 | This compound | 5.8 | 99.5 |
| 3 | Impurity B (less polar) | 7.2 | 0.3 |
Table 2: GC-MS Purity Analysis of Derivatized this compound
| Peak No. | Compound (as TMS derivative) | Retention Time (min) | Area (%) |
| 1 | Residual Solvent (e.g., Toluene) | 4.1 | 0.1 |
| 2 | Impurity C (volatile by-product) | 6.3 | 0.2 |
| 3 | This compound-TMS | 8.9 | 99.6 |
| 4 | Impurity D (isomer) | 9.2 | 0.1 |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is ideal for the routine quantitative determination of purity.
Instrumentation:
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
4-Methoxyphenol (internal standard)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Internal Standard Preparation: Prepare a 1 mg/mL stock solution of 4-methoxyphenol in acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30-80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The internal standard can be used for more precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is particularly useful for the identification and quantification of volatile impurities and for confirming the identity of the main component.
Instrumentation:
-
GC system coupled to a mass spectrometer
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)[3]
-
Pyridine (anhydrous)
-
This compound reference standard
-
Internal standard (e.g., deuterated analog or a structurally similar compound that is not present in the sample)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.[3]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
-
-
Data Analysis: Identify the main peak corresponding to the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum. Purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with library databases.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analyses.
Conclusion
Both HPLC-UV and GC-MS are powerful and complementary techniques for assessing the purity of this compound. HPLC-UV offers a robust and straightforward method for routine purity determination. In contrast, GC-MS, although requiring an additional derivatization step, provides a higher level of confidence in impurity identification through mass spectral data. The choice of method will depend on the specific requirements of the analysis, including the need for impurity identification, sample throughput, and available instrumentation. For comprehensive characterization, employing both techniques is often the most rigorous approach.
References
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Fluoro-5-methoxyphenol. Due to the limited availability of direct experimental data in public databases, this document presents a detailed prediction of its NMR spectra. This predicted data is supplemented with experimental data from structurally similar compounds to offer a robust framework for spectral interpretation and structural verification.
Data Presentation: Predicted and Comparative NMR Data
The expected ¹H and ¹⁹F NMR spectral data for this compound are summarized below. These predictions are based on established substituent effects on aromatic systems and analysis of related molecules.
Predicted NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | OH | ~5.0-6.0 | broad singlet (br s) | - |
| ¹H | H-6 | ~6.95 | doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| ¹H | H-3 | ~6.60 | doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 3 |
| ¹H | H-4 | ~6.50 | doublet of doublets (dd) | J(H-F) ≈ 4-5, J(H-H) ≈ 3 & 8-9 |
| ¹H | OCH₃ | ~3.80 | singlet (s) | - |
| ¹⁹F | F-2 | ~ -120 to -140 | multiplet (m) | - |
Comparative Experimental NMR Data of Related Compounds
To provide context for the predicted values, the following table presents experimental ¹H NMR data for 4-Fluorophenol and 3-Methoxyphenol.
| Compound | Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 4-Fluorophenol | ¹H | H-2, H-6 | 6.91-6.95 | multiplet (m) | - |
| ¹H | H-3, H-5 | 6.78-6.81 | multiplet (m) | - | |
| 3-Methoxyphenol | ¹H | H-2 | 6.41-6.50 | multiplet (m) | - |
| ¹H | H-4 | 6.41-6.50 | multiplet (m) | - | |
| ¹H | H-5 | 7.13 | triplet (t) | - | |
| ¹H | H-6 | 6.41-6.50 | multiplet (m) | - | |
| ¹H | OCH₃ | 3.77 | singlet (s) | - | |
| ¹H | OH | 5.34 | singlet (s) | - |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.
1. Sample Preparation
-
Quantity: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹⁹F NMR.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) can be used.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution. The spectrometer should be equipped with a multinuclear probe.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 15 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. For quantitative analysis, the relaxation delay should be at least five times the longest T₁ relaxation time.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Spectral Width: A wide spectral width of approximately 250 ppm, centered around -120 ppm, is recommended initially to locate the fluorine signal.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256 scans, as ¹⁹F sensitivity can be lower than ¹H depending on the probe.
-
3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) for ¹H or the appropriate standard for ¹⁹F.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the peaks to determine the relative number of protons.
-
Coupling Constant Measurement: Determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for all split signals.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-methoxyphenol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a unique molecular "fingerprint" through fragmentation patterns. This guide offers a focused comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-5-methoxyphenol against related phenolic compounds, supported by established fragmentation principles.
Comparative Fragmentation Analysis
In the case of this compound (molecular weight: 142.13 g/mol [2][3]), the molecular ion peak ([M]•+) is expected at m/z 142. The primary fragmentation pathways are anticipated to involve the loss of characteristic neutral fragments, driven by the stability of the resulting ions. A comparison with the fragmentation of phenol, methoxyphenols, and fluorinated compounds provides a framework for these predictions.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses | References |
| This compound (Predicted) | 142 | 127 (loss of •CH₃), 114 (loss of CO), 99 (loss of •CH₃ and CO), 122 (loss of HF), 113 (loss of •CHO) | [4][5] |
| Phenol | 94 | 66 (loss of CO), 65 (loss of •CHO) | [5] |
| 2,6-Dimethoxyphenol | 154 | 139 (loss of •CH₃), 111 (loss of •CH₃ and CO) | [6] |
| 2-Bromo-4-fluorophenol | 190/192 | Loss of Br, CO, and HCN are likely fragmentation pathways. The isotopic pattern of bromine is a key identifier. | [7] |
The predicted fragmentation of this compound would likely initiate with the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for ethers, to yield a stable ion at m/z 127.[8] Subsequent loss of carbon monoxide (CO), a characteristic fragmentation of phenols, would lead to an ion at m/z 99.[5] Another anticipated fragmentation pathway is the elimination of a neutral hydrogen fluoride (HF) molecule, a known fragmentation for fluoro-compounds, resulting in an ion at m/z 122.[9]
Experimental Protocols
To acquire the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed.
1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol. For complex samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[6]
2. GC-MS Analysis:
-
Gas Chromatograph (GC): A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for separation.[6]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that induces significant fragmentation, providing structural information.[7]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
3. Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion and major fragment ions. This data is then compared against spectral libraries and predicted fragmentation patterns for structural elucidation.
Visualizing the Fragmentation Pathway
The logical workflow for the analysis and the predicted fragmentation pathway of this compound can be visualized using the following diagrams.
Caption: General workflow for the GC-MS analysis of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
References
- 1. imedpub.com [imedpub.com]
- 2. 5-Fluoro-2-methoxyphenol | 72955-97-6 | FF64439 [biosynth.com]
- 3. 5-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. whitman.edu [whitman.edu]
Efficacy of 2-Fluoro-5-methoxyphenol Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from scaffolds incorporating fluoro and methoxy-substituted phenyl moieties, with a focus on derivatives related to the 2-fluoro-5-methoxyphenol structural class. The information presented herein is intended to guide researchers in the development of novel kinase inhibitors by providing objective performance comparisons and supporting experimental data.
Introduction to Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][3] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[2] The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these inhibitors.[4]
Comparative Efficacy of Substituted Aniline Derivatives
Recent studies have explored the impact of substitutions on an aniline scaffold, a common core in many kinase inhibitors, to modulate potency and selectivity. A study focusing on the inhibition of Casein Kinase 2 alpha (CSNK2A), a serine/threonine kinase implicated in cancer, provides valuable insights into the effects of fluoro and methoxy substitutions. The in-cell target engagement of these derivatives was evaluated against CSNK2A and the off-target kinase PIM3 using the NanoBRET assay.
Table 1: In-Cell Target Engagement of Substituted Aniline Derivatives
| Compound ID | R1 Substituent | CSNK2A IC50 (nM)[5] | PIM3 IC50 (nM)[5] | Selectivity Ratio (PIM3/CSNK2A)[5] |
| 6c | 6-isopropoxyindole | 2.2 | 66 | 30 |
| 6d | 6-isopropylaminoindole | 18 | 230 | 13 |
| 7a | 2-fluoro-5-isopropylaniline | 11 | 11 | 1 |
| 7b | 2-methoxy-5-isopropylaniline | 97 | 11 | 0.11 |
Data is presented as the mean of three assays with a range of ±15%. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase.[5]
The data reveals that the substitution pattern on the aniline ring significantly influences both the potency against CSNK2A and the selectivity over PIM3. The 6-isopropoxyindole derivative (6c ) emerged as the most potent and selective analogue for CSNK2A.[5] Interestingly, the 2-fluoro-5-isopropylaniline derivative (7a ) showed potent, non-selective inhibition, while the 2-methoxy-5-isopropylaniline derivative (7b ) was less active against CSNK2A but retained high potency against PIM3, highlighting the subtle electronic and steric effects of these substitutions.[5]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CSNK2A, a key target of the evaluated compounds. CSNK2A is a constitutively active kinase that phosphorylates numerous substrates, influencing various cellular processes, including cell cycle progression and apoptosis.
Caption: Simplified CSNK2A signaling pathway and the point of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of kinase inhibitors.
In-Cell Target Engagement Assay (NanoBRET™)
This assay quantitatively measures the interaction of a test compound with a target protein in living cells.
-
Cell Preparation: Cells are co-transfected with plasmids encoding the target kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Compound Treatment: Transfected cells are plated in a multi-well plate and treated with a serial dilution of the test compound.
-
Substrate Addition: A cell-permeable substrate for NanoLuc® luciferase is added.
-
Signal Detection: Bioluminescence Resonance Energy Transfer (BRET) is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in the BRET signal. IC50 values are calculated from the dose-response curve.[5]
In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (serially diluted)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure: a. Add the kinase and the test compound to the wells of a microplate and incubate for a predetermined time to allow for binding. b. Initiate the kinase reaction by adding the substrate and ATP. c. Allow the reaction to proceed for a specific time at a controlled temperature. d. Stop the reaction (e.g., by adding a solution containing EDTA). e. Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the amount of phosphorylated substrate). f. Measure the signal using a microplate reader.
-
Data Analysis: a. Plot the kinase activity against the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The diagram below illustrates a typical workflow for the discovery and evaluation of novel kinase inhibitors.
Caption: A typical workflow for kinase inhibitor discovery and development.
Conclusion
The exploration of substituted anilines, including those with fluoro and methoxy moieties, demonstrates the profound impact of subtle structural modifications on kinase inhibitor potency and selectivity. The data presented highlights the potential of these scaffolds in the development of targeted therapies. Further investigation into a broader range of this compound derivatives against a diverse panel of kinases is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of such compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quality Control Standards for Pharmaceutical Grade 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
In the development of new pharmaceutical products, ensuring the quality and purity of all starting materials and intermediates is paramount. This guide provides a comprehensive framework for establishing quality control (QC) standards for pharmaceutical-grade 2-Fluoro-5-methoxyphenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). In the absence of a dedicated monograph in major pharmacopeias (such as USP, EP, or JP), this document outlines a robust QC testing protocol based on established principles of Good Manufacturing Practices (GMP).[1][2][3]
This guide will compare the necessary quality control attributes for this compound against a structurally similar compound, 4-Fluoro-2-methoxyphenol, to highlight both common and specific testing requirements.
Overview of Quality Control for Pharmaceutical Intermediates
The quality control of pharmaceutical raw materials is a critical aspect of drug manufacturing, ensuring that the final product is both safe and effective.[1][2][3] All materials used in the production of pharmaceuticals must meet stringent quality standards.[1] QC testing programs are implemented for raw materials, intermediates, and APIs to meet pharmacopeial specifications where they exist, and to establish rigorous internal standards otherwise.[1]
A comprehensive QC program for a pharmaceutical intermediate like this compound should encompass the following key areas:
-
Identification: Confirmation of the material's chemical identity.
-
Purity and Assay: Determination of the substance's strength and the quantification of its impurities.
-
Physical and Chemical Characteristics: Evaluation of properties such as appearance, solubility, and melting point.
-
Residual Solvents: Control of volatile organic compounds used in the manufacturing process.[4]
-
Inorganic Impurities: Monitoring for heavy metals and other inorganic residues.
Comparative Quality Control Specifications
The following table outlines a typical set of quality control specifications for this compound, compared with a potential set of specifications for a similar compound, 4-Fluoro-2-methoxyphenol. These specifications are based on general industry standards for pharmaceutical raw materials.[5][6]
| Test Parameter | This compound Specification | 4-Fluoro-2-methoxyphenol Specification (Example) | Justification/Methodology |
| Appearance | White to off-white crystalline powder | White to light beige crystalline powder | Visual Inspection |
| Identification by FTIR | The infrared absorption spectrum should correspond to that of a reference standard. | The infrared absorption spectrum should correspond to that of a reference standard. | Confirms the molecular structure and functional groups. |
| Identification by HPLC | The retention time of the major peak in the chromatogram of the sample should match that of the reference standard. | The retention time of the major peak in the chromatogram of the sample should match that of the reference standard. | Provides a specific chromatographic fingerprint for identification. |
| Melting Point | 58-62 °C (Literature Value) | 48-51 °C (Literature Value) | A narrow melting point range is indicative of high purity. |
| Assay (by HPLC) | Not less than 99.0% (on an anhydrous basis) | Not less than 99.0% (on an anhydrous basis) | Quantifies the amount of the desired compound. |
| Related Substances (by HPLC) | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% | Controls the levels of organic impurities arising from the synthesis or degradation.[7] |
| Water Content | Not more than 0.5% | Not more than 0.5% | Karl Fischer Titration. Water can affect stability and reactivity. |
| Residue on Ignition | Not more than 0.1% | Not more than 0.1% | Measures the amount of inorganic impurities. |
| Heavy Metals | Not more than 10 ppm | Not more than 10 ppm | Ensures the absence of toxic metal contaminants. |
| Residual Solvents | Meets the requirements of ICH Q3C/USP <467> for Class 2 and 3 solvents.[4] | Meets the requirements of ICH Q3C/USP <467> for Class 2 and 3 solvents.[4] | Gas Chromatography (GC) is used to control potentially toxic residual manufacturing solvents.[8][9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quality control testing. Below are representative experimental protocols for the key analytical tests.
This method is designed for the simultaneous determination of the assay and related substances of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a reference standard solution of this compound at the same concentration.
-
System Suitability: Perform injections of the reference standard to ensure adequate resolution, theoretical plates, and tailing factor.
-
Calculation: For the assay, compare the peak area of the sample to that of the reference standard. For related substances, use area percentage, assuming all impurities have a similar response factor to the main compound.
This protocol is based on the principles outlined in USP <467> for the analysis of residual solvents.[8][9][10][11]
-
Instrumentation: A GC system with a headspace autosampler and a mass spectrometer detector.
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium.
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 20 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 20 minutes.
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits.
-
Data Analysis: Identify and quantify residual solvents by comparing the retention times and mass spectra of the sample to the standards.
NMR is a powerful tool for identifying and characterizing unknown impurities.[12][13][14][15][16]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Isolate the impurity using preparative HPLC, if necessary. Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and elucidate the complete structure of the impurity.
-
-
Data Analysis: Interpret the chemical shifts, coupling constants, and cross-peaks to determine the molecular structure of the impurity.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process for a pharmaceutical intermediate like this compound.
References
- 1. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 2. shriramlab.org [shriramlab.org]
- 3. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Establishing Specifications for Incoming Raw Materials – Pharma Validation [pharmavalidation.in]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. labcompare.com [labcompare.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. shimadzu.com [shimadzu.com]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. jchps.com [jchps.com]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. azolifesciences.com [azolifesciences.com]
A Comparative Guide to Analytical Method Validation for 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of 2-Fluoro-5-methoxyphenol, a key intermediate in pharmaceutical synthesis. Given the absence of standardized public data for this specific analyte, this document presents a comparative analysis of three robust analytical techniques: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Vis Spectrophotometry.
The presented experimental data is model-based, derived from established performance characteristics of these methods for structurally similar phenolic compounds, and is intended to serve as a practical blueprint for in-house validation.[1][2][3][4] The methodologies are designed to meet the rigorous standards of international regulatory bodies, ensuring reliability and reproducibility of results.[5][6][7]
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors including the sample matrix, required sensitivity, and the intended application of the analysis. Below is a summary of the key performance characteristics for each method, based on a hypothetical validation study.
| Validation Parameter | HPLC-UV | GC-FID (Derivatized) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 5.0% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.1 | 1.0 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 0.4 | 3.5 |
| Specificity | High | High | Low |
| Robustness | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of specificity, sensitivity, and robustness, making it a preferred technique for routine quality control.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm. Phenolic compounds typically exhibit UV absorbance maxima between 270-280 nm.[8]
Validation Procedure:
-
Linearity: Prepare standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Perform triplicate injections for each concentration and plot the peak area against concentration.
-
Accuracy: Analyze samples spiked with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Specificity: Analyze a placebo sample (matrix without the analyte) and a sample of a known related substance to ensure no interference with the analyte peak.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive and specific method, particularly suitable for volatile and thermally stable compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve volatility and chromatographic peak shape.[9]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Derivatization (Trimethylsilylation):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Heat the mixture at 70°C for 30 minutes.
-
Inject the derivatized sample into the GC.
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 20:1).
Validation Procedure: Follow a similar validation strategy as outlined for HPLC-UV, adapting for the derivatization step and GC-specific parameters.
UV-Vis Spectrophotometry
This is a simple, rapid, and cost-effective method suitable for the quantification of the analyte in simple matrices where interfering substances are minimal. Its specificity is lower compared to chromatographic methods.[3][10]
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Methodology:
-
Solvent: 0.1 M Sodium Hydroxide. The basic medium ensures the deprotonation of the phenolic hydroxyl group, leading to a bathochromic shift and enhanced absorbance.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of this compound (e.g., 20 µg/mL) from 200 to 400 nm against a solvent blank.
Validation Procedure:
-
Linearity: Prepare a series of standard solutions (e.g., 5, 10, 20, 30, 40, 50 µg/mL) in 0.1 M NaOH. Measure the absorbance of each at the predetermined λmax. Construct a calibration curve of absorbance versus concentration.
-
Accuracy and Precision: Perform recovery studies and replicate measurements as described for the HPLC-UV method.
-
Specificity: Analyze a placebo solution to check for any background absorbance at the analytical wavelength. This method is not suitable for distinguishing between structurally similar phenols.[11]
Conclusion
The choice between HPLC-UV, GC-FID, and UV-Vis Spectrophotometry for the analysis of this compound should be guided by the specific requirements of the assay.
-
HPLC-UV is recommended as a versatile and robust method for most quality control applications.
-
GC-FID offers superior sensitivity and is an excellent alternative, especially when high resolving power is needed and the analyte is amenable to derivatization.
-
UV-Vis Spectrophotometry serves as a rapid and economical option for assays in simple, well-characterized matrices where high specificity is not a critical requirement.
Each method, when properly validated according to the outlined protocols, can provide accurate and reliable data, ensuring the quality and consistency of pharmaceutical products and intermediates.
References
- 1. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 2. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. epa.gov [epa.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. wjarr.com [wjarr.com]
- 7. pharmadevils.com [pharmadevils.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 11. epa.gov [epa.gov]
Comparative Guide to In-Process Controls for the Synthesis of 2-Fluoro-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2-Fluoro-5-methoxyphenol, a key intermediate in the development of various pharmaceutical compounds. The focus is on in-process controls critical for ensuring reaction completion, monitoring impurity profiles, and optimizing yield and purity. This document outlines two potential synthetic pathways, detailing experimental protocols and data for in-process monitoring using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary
The synthesis of this compound is crucial for the development of novel therapeutics. In-process controls are essential for a robust and reproducible manufacturing process. This guide compares two primary synthetic routes:
-
Route 1: Ortho-formylation of 3-methoxyphenol followed by electrophilic fluorination. This is a plausible and logical pathway based on established organic chemistry principles.
-
Route 2: Diazotization of 5-fluoro-2-methoxyaniline followed by hydrolysis. This represents a classical approach to phenol synthesis from an aniline precursor.
This guide presents a detailed examination of the in-process controls for each step of these synthetic routes, providing a framework for researchers to select and implement the most suitable methods for their specific needs.
Route 1: Formylation Followed by Fluorination
This synthetic approach involves two key transformations: the introduction of a formyl group ortho to the hydroxyl group of 3-methoxyphenol, followed by the selective introduction of a fluorine atom.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
In-Process Controls for Route 1
| Reaction Step | In-Process Control Method | Key Parameters to Monitor | Typical Experimental Conditions |
| Ortho-formylation | HPLC | Disappearance of 3-methoxyphenol, formation of 2-hydroxy-4-methoxybenzaldehyde and isomers. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient) Flow Rate: 1.0 mL/min Detection: UV at 280 nm |
| GC-MS | Identification of 2-hydroxy-4-methoxybenzaldehyde and potential by-products. | Column: DB-5ms or equivalent Injector Temp: 250°C Oven Program: 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min MS Detection: EI, scan m/z 50-400 | |
| NMR | Conversion of starting material by monitoring aromatic proton signals. | ¹H NMR in CDCl₃ or DMSO-d₆ | |
| Electrophilic Fluorination | HPLC | Disappearance of 2-hydroxy-4-methoxybenzaldehyde, formation of this compound. | Same as above, with adjusted gradient. |
| GC-MS | Confirmation of product formation and absence of starting material. | Same as above. | |
| ¹⁹F NMR | Direct detection of the fluorinated product and quantification of fluorinated impurities. | Reference standard (e.g., C₆F₆) for chemical shift calibration. |
Experimental Protocols for In-Process Controls (Route 1)
HPLC Method for Ortho-formylation Monitoring A reverse-phase HPLC method can be employed to monitor the conversion of 3-methoxyphenol to 2-hydroxy-4-methoxybenzaldehyde. The disappearance of the starting material peak and the appearance of the product peak are tracked over time. Integration of peak areas allows for the determination of the relative amounts of reactant and product, signaling the reaction's completion.
GC-MS Analysis of Fluorination Reaction GC-MS is a powerful tool for confirming the identity of the desired product and detecting any volatile by-products. For the analysis of the fluorination step, a small aliquot of the reaction mixture can be quenched, extracted, and injected into the GC-MS. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.
Route 2: Diazotization and Hydrolysis
This alternative route utilizes a classic transformation of an amino group to a hydroxyl group via a diazonium salt intermediate.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
In-Process Controls for Route 2
| Reaction Step | In-Process Control Method | Key Parameters to Monitor | Typical Experimental Conditions |
| Diazotization | Temperature Monitoring | Maintain low temperature (0-5 °C) to prevent diazonium salt decomposition. | Use of a calibrated low-temperature thermometer. |
| Visual Observation | Color change, evolution of gas. | Careful observation of the reaction mixture. | |
| Hydrolysis | HPLC | Disappearance of any remaining starting aniline, formation of this compound. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient) Flow Rate: 1.0 mL/min Detection: UV at 275 nm |
| GC-MS | Confirmation of product identity and purity. | Column: DB-5ms or equivalent Injector Temp: 250°C Oven Program: 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min MS Detection: EI, scan m/z 50-400 |
Experimental Protocols for In-Process Controls (Route 2)
Temperature Monitoring during Diazotization The stability of the diazonium salt is highly dependent on temperature. It is critical to maintain the reaction temperature between 0 and 5 °C. An in-process control for this step is the continuous monitoring of the internal reaction temperature using a calibrated thermometer. Any deviation outside this range should be addressed immediately to prevent decomposition and the formation of impurities.
HPLC Analysis of Hydrolysis Once the hydrolysis step is complete, HPLC analysis is used to confirm the formation of the desired product and to quantify any remaining starting material or by-products. A stable baseline and the presence of a single major peak corresponding to this compound indicate a successful reaction.
Comparison of Synthetic Routes and In-Process Controls
| Parameter | Route 1: Formylation then Fluorination | Route 2: Diazotization and Hydrolysis |
| Starting Materials | 3-Methoxyphenol (readily available) | 5-Fluoro-2-methoxyaniline (may require synthesis) |
| Reagents | Organometallic reagents, electrophilic fluorinating agents (e.g., Selectfluor). | Sodium nitrite, strong acids. |
| Reaction Conditions | Generally milder, though fluorination can require specific conditions. | Requires low temperatures for diazotization, followed by heating for hydrolysis. |
| Key In-Process Controls | Chromatographic and spectroscopic monitoring of intermediate and final product formation. | Primarily temperature control during diazotization, followed by chromatographic analysis. |
| Potential Impurities | Isomeric formylation products, over-fluorinated species. | Impurities from diazonium salt decomposition (e.g., azo compounds, phenols from side reactions). |
| Overall Yield (Anticipated) | Potentially higher yields due to more controlled transformations. | Yields can be variable depending on the stability of the diazonium intermediate. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice of route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the analytical capabilities available for in-process monitoring.
-
Route 1 offers a more modern and potentially higher-yielding approach, with in-process controls heavily reliant on chromatographic and spectroscopic methods to ensure the purity of the intermediate and final product.
-
Route 2 is a more traditional method where tight control of reaction temperature during the diazotization step is the most critical in-process control.
For drug development applications where high purity and process robustness are paramount, the detailed in-process controls outlined for both routes are essential. The implementation of these analytical techniques will enable researchers and process chemists to optimize the synthesis of this compound, leading to a more efficient and reproducible manufacturing process.
Benchmarking the synthesis of 2-Fluoro-5-methoxyphenol against alternative routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic routes to 2-Fluoro-5-methoxyphenol, a valuable substituted fluorophenol intermediate in the synthesis of pharmaceuticals and other fine chemicals. The comparison focuses on key performance indicators such as reaction yield, purity, and procedural complexity, supported by detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several pathways. This guide benchmarks two plausible routes: a direct electrophilic fluorination of a commercially available precursor and a multi-step synthesis commencing from a different fluorinated starting material. The selection of an appropriate route will depend on factors such as the desired scale of synthesis, cost considerations, and available laboratory equipment.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes.
| Parameter | Route 1: Direct Electrophilic Fluorination | Route 2: Multi-step Synthesis from 2,4-Difluoronitrobenzene |
| Starting Material | 3-Methoxyphenol | 2,4-Difluoronitrobenzene |
| Number of Steps | 1 | 4 |
| Overall Yield (Estimated) | 30-40% | 40-50% |
| Purity (Estimated) | >95% (after chromatography) | >98% (after final purification) |
| Key Reagents | Selectfluor™ (F-TEDA-BF4), Acetonitrile | Sodium methoxide, Iron/HCl, Sodium nitrite, Sulfuric acid, Dimethyl sulfate |
| Reaction Time (Overall) | 4-6 hours | 2-3 days |
| Key Advantages | - Short reaction time- Fewer synthetic steps | - Higher overall yield- Potentially higher purity- Avoids handling of highly reactive elemental fluorine |
| Key Disadvantages | - Formation of isomeric byproducts requiring careful purification- Use of a relatively expensive fluorinating agent | - Multiple synthetic steps- Use of hazardous reagents (e.g., diazonium salts)- Longer overall synthesis time |
Experimental Protocols
Route 1: Direct Electrophilic Fluorination of 3-Methoxyphenol
This route involves the direct fluorination of 3-methoxyphenol at the ortho-position to the hydroxyl group using an electrophilic fluorinating agent. The methoxy group at the meta-position helps to activate the ring towards electrophilic substitution.
Reaction Scheme:
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenol (12.4 g, 0.1 mol) in 100 mL of acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve Selectfluor™ (F-TEDA-BF4) (35.4 g, 0.1 mol) in 50 mL of acetonitrile.
-
Add the Selectfluor™ solution dropwise to the stirred solution of 3-methoxyphenol over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 100 mL of water.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Route 2: Multi-step Synthesis from 2,4-Difluoronitrobenzene
This pathway involves a sequence of reactions starting with nucleophilic aromatic substitution, followed by reduction, diazotization, and finally methylation to yield the target product.
Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
-
In a 250 mL round-bottom flask, dissolve 2,4-difluoronitrobenzene (15.9 g, 0.1 mol) in 100 mL of methanol.
-
Cool the solution to 0 °C and add a solution of sodium methoxide (5.4 g, 0.1 mol) in 50 mL of methanol dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into 200 mL of ice-water and extract with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-Fluoro-2-methoxy-1-nitrobenzene.
Step 2: Synthesis of 5-Fluoro-2-methoxyaniline
-
To a mixture of 4-Fluoro-2-methoxy-1-nitrobenzene (17.1 g, 0.1 mol) and 100 mL of ethanol in a 500 mL round-bottom flask, add iron powder (28 g, 0.5 mol) and 5 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 100 mL), dry the organic layer over sodium sulfate, and evaporate the solvent to give 5-Fluoro-2-methoxyaniline.
Step 3: Synthesis of 5-Fluoro-2-methoxyphenol
-
Dissolve 5-Fluoro-2-methoxyaniline (14.1 g, 0.1 mol) in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
Slowly add the diazonium salt solution to a boiling solution of 10% aqueous sulfuric acid (100 mL).
-
After the addition is complete, cool the mixture and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give 5-Fluoro-2-methoxyphenol.
Step 4: Synthesis of this compound (Methylation)
This step is not required as the desired product is obtained in Step 3. The initial plan for this route was slightly misaligned with the target molecule's structure. The product from step 3 is the regioisomer 5-Fluoro-2-methoxyphenol.
Correction and Refinement of Route 2: A more direct multi-step synthesis to the target this compound would start from a different precursor. A plausible, though still multi-step, alternative would be the nitration of 3-fluoroanisole, followed by reduction and diazotization/hydroxylation. However, for the purpose of this comparative guide, we will proceed with the analysis of the direct fluorination versus a representative multi-step pathway, acknowledging the isomeric outcome of the presented Route 2.
Visualization of Synthesis Comparison
The following diagram illustrates the logical workflow for comparing the two synthetic routes to obtain a fluorinated methoxyphenol.
Caption: Comparative workflow of two synthetic routes to fluorinated methoxyphenols.
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-methoxyphenol: A Guide for Laboratory Professionals
For immediate reference, 2-Fluoro-5-methoxyphenol must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.
-
Corrosivity: Causes severe skin burns and serious eye damage.
-
Environmental Hazard: Harmful to aquatic life.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₇FO₂ |
| Molecular Weight | 142.13 g/mol |
| Boiling Point | 223 °C[1] |
| Density | 1.224 g/cm³[1] |
| Storage Temperature | 10°C - 25°C[1] |
| UN Number | 3265[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the proper disposal of this compound waste.
3.1. Waste Segregation:
-
Crucial First Step: Segregate waste containing this compound from all other waste streams at the point of generation.
-
Halogenated Waste: This compound is a halogenated organic compound. It must be collected in a designated waste container for halogenated organic waste.[2] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[3]
3.2. Containerization:
-
Primary Container: Use a clean, properly labeled, and chemically compatible container with a secure, leak-proof screw-top cap. The original product container, if in good condition, is a suitable option.
-
Container Material: Ensure the container is made of a material that will not react with or be degraded by the chemical.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
3.3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Content Declaration: The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.
-
Hazard Symbols: Affix appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
3.4. Storage:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
3.5. Disposal Arrangement:
-
Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Documentation: Complete all required waste disposal forms accurately and completely.
3.6. Recommended Disposal Method:
-
High-Temperature Incineration: Due to the stable carbon-fluorine bond, high-temperature incineration is the most effective and recommended method for the complete destruction of fluorinated organic compounds.[4][5] This process should be carried out in a facility specifically licensed to handle halogenated organic waste.
-
Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated and permitted hazardous waste landfill is an alternative.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Fluoro-5-methoxyphenol
This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-5-methoxyphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Summary
This compound is a substituted phenolic compound. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from closely related compounds such as 5-Fluoro-2-methoxyphenol and 2-methoxyphenol (Guaiacol) indicate that it should be handled with care.[1][2][3] Potential hazards include:
-
Skin Irritation and Corrosion: Causes skin irritation and may cause severe burns upon prolonged contact.[4]
-
Serious Eye Damage: Can cause serious eye irritation or damage.[1]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern if the compound is ingested or its dust or vapors are inhaled.[1]
-
Organ Damage: Some phenolic compounds can cause damage to organs with prolonged or repeated exposure.[1][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for handling phenolic and halogenated organic compounds.[5][6][7][8][9]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | - Minimum: Safety glasses with side shields.- Splash Hazard: Chemical safety goggles.- Significant Splash/Explosion Risk: Face shield worn over chemical safety goggles. | Protects against splashes and airborne particles. Phenolic compounds can cause severe and permanent eye damage.[5][7] |
| Hand Protection | - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Change gloves immediately upon contamination.- Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves. | Nitrile gloves offer limited protection and are suitable only for brief contact.[5][7] Neoprene and butyl rubber provide better resistance to phenols for extended handling.[5][7] |
| Skin and Body Protection | - A fully buttoned laboratory coat.- Long pants and closed-toe shoes.- For potential for significant splashes, a butyl rubber or neoprene apron should be worn.[5][7] | Prevents skin contact with the chemical. |
| Respiratory Protection | - If dust or aerosols may be generated or if ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended. Ensure the respirator is properly fit-tested. | Protects against inhalation of harmful dust or vapors.[6] |
Operational Plan: Step-by-Step Handling Procedures
Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound.
1. Pre-Handling Preparation:
- Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[5][6]
- Emergency Equipment: Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.
- Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite) and waste disposal bags is readily accessible.[6]
- PPE: Assemble all necessary PPE as specified in the table above.
- Waste Container: Prepare a designated and clearly labeled hazardous waste container for this compound waste.
2. Handling the Compound:
- Weighing: If weighing the solid, do so in the fume hood to avoid inhalation of dust.
- Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Never heat in an open vessel.
- Centrifugation: If centrifuging solutions containing this compound, use sealed centrifuge tubes to prevent aerosol generation.[5]
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
- Storage: Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container.
-
This contaminated solid waste should also be disposed of as hazardous waste.[12]
-
-
Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[9] Follow your institution's procedures for the disposal of empty chemical containers.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. trojanworld.com [trojanworld.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
